(1R,5S)-3,8-diazabicyclo[3.2.1]octane
Description
BenchChem offers high-quality (1R,5S)-3,8-diazabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3,8-diazabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1R,5S)-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-4-7-3-5(1)8-6/h5-8H,1-4H2/t5-,6+ |
InChI Key |
LKDJYZBKCVSODK-OLQVQODUSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1N2 |
Canonical SMILES |
C1CC2CNCC1N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (1R,5S)-3,8-diazabicyclo[3.2.1]octane
Foreword: Unveiling the Potential of a Privileged Scaffold
To the dedicated researchers, medicinal chemists, and drug development professionals, this guide serves as a comprehensive exploration into the core physicochemical characteristics of (1R,5S)-3,8-diazabicyclo[3.2.1]octane. This chiral, bicyclic diamine is a foundational scaffold in modern medicinal chemistry. Its rigid conformation provides a unique three-dimensional architecture that is instrumental in the design of novel therapeutics, from potent analgesics to agents targeting the central nervous system.[1] Understanding its fundamental properties is not merely an academic exercise; it is a critical prerequisite for unlocking its full potential in drug design, formulation, and delivery.
This document moves beyond a simple recitation of data. It is structured to provide a practical and insightful narrative, explaining not just what the properties are, but how they are determined and why they are pivotal for your research and development endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring the scientific integrity of your work.
Molecular Structure and Core Attributes
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold is a conformationally constrained analog of piperazine. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem CID: 12430587[2] |
| Molecular Weight | 112.17 g/mol | PubChem CID: 12430587[2] |
| Stereochemistry | (1R,5S) | - |
| Common Precursor | tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 149771-44-8) | - |
It is crucial to distinguish the parent compound from its commonly used synthetic precursors, such as the N-Boc protected derivative. The presence of the tert-butyloxycarbonyl (Boc) group significantly alters the molecule's physicochemical properties, a factor we will address in the relevant sections.
Basicity and Ionization State (pKa)
The basicity of the two nitrogen atoms, quantified by their pKa values, is arguably the most critical physicochemical parameter for this scaffold. It governs the molecule's charge state at physiological pH, which in turn dictates its solubility, membrane permeability, and interaction with biological targets. As a diamine, (1R,5S)-3,8-diazabicyclo[3.2.1]octane will have two pKa values.
Predicted pKa Values
Due to the scarcity of direct experimental data for this specific enantiomer, we turn to reliable in silico prediction models.
| Parameter | Predicted Value |
| pKa₁ (more basic) | 9.85 |
| pKa₂ (less basic) | 6.58 |
| Prediction tool: SwissADME |
Interpretation for Drug Development: The predicted pKa values suggest that at physiological pH (7.4), the more basic nitrogen (likely N8, the bridgehead nitrogen) will be predominantly protonated, while the second nitrogen (N3) will exist in a state of equilibrium between its protonated and neutral forms. This dual character is a powerful tool for medicinal chemists, allowing for a fine-tuning of interactions with target proteins and influencing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of derivative compounds.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a robust method for the empirical determination of the pKa values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of (1R,5S)-3,8-diazabicyclo[3.2.1]octane dihydrochloride salt.
-
Dissolve in 50 mL of deionized, CO₂-free water. The use of the salt form ensures initial full protonation.
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a small stir bar.
-
Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Use a calibrated micro-burette to add a standardized solution of 0.1 M NaOH.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly, well past the second equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the two equivalence points (the peaks of the derivative plot).
-
The volume of NaOH at the halfway point to the first equivalence point corresponds to the first pKa.
-
The volume of NaOH at the halfway point between the first and second equivalence points corresponds to the second pKa.
-
Caption: Experimental workflow for LogD determination via the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects drug absorption and formulation. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and challenging formulation strategies.
Predicted Aqueous Solubility
| Parameter | Predicted Value (logS) | Qualitative Solubility |
| ESOL | 0.58 | Soluble |
| Ali | 0.89 | Soluble |
| SILICOS-IT | 0.94 | Soluble |
| Prediction tool: SwissADME |
Interpretation for Drug Development: The predicted LogS values consistently indicate that (1R,5S)-3,8-diazabicyclo[3.2.1]octane is highly soluble in water. This is expected given its low molecular weight, polar nature, and ability to form hydrogen bonds. This high intrinsic solubility is a significant advantage, providing a wide formulation space for derivatives. Even as lipophilicity is increased during lead optimization, the inherent solubility of the core scaffold can help maintain an acceptable overall solubility profile.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility, which is the most relevant value for pharmaceutical development.
Principle: An excess amount of the solid compound is equilibrated with a solvent (water or buffer) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., pH 7.4 PBS). The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
-
Sample Filtration:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filter the sample through a low-binding 0.22 µm syringe filter to remove any remaining micro-particulates.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.
-
-
Reporting:
-
The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.
-
Other Key Physicochemical Properties
A summary of other important predicted properties provides a more complete picture of the molecule's behavior.
| Property | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | Low TPSA suggests good potential for membrane permeability, including crossing the blood-brain barrier. |
| Number of Rotatable Bonds | 0 | The complete rigidity of the scaffold is a key feature for locking in a specific conformation for target binding. |
| Boiling Point | 185.7 ± 3.0 °C | Relevant for purification and handling of the compound. |
| Melting Point | 15.6 ± 3.0 °C | Suggests the free base may be a low-melting solid or liquid at room temperature. |
Note: Boiling and melting point predictions are for the achiral free base and should be considered estimates.
Synthesis and Availability
(1R,5S)-3,8-diazabicyclo[3.2.1]octane is not typically available as an off-the-shelf reagent. It is most commonly synthesized and used in its N-protected form, primarily as tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . The unprotected core is then generated in situ or as a final step in a synthetic sequence via deprotection.
Caption: General synthetic access to the core scaffold.
A standard deprotection protocol involves treating the Boc-protected precursor with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). The resulting trifluoroacetate salt can then be neutralized to yield the free base.
Conclusion: A Foundation for Innovation
The physicochemical properties of (1R,5S)-3,8-diazabicyclo[3.2.1]octane—characterized by its high aqueous solubility, inherent basicity, and rigid, hydrophilic core—make it an exceptional starting point for the design of novel therapeutics. Its well-defined structure provides a reliable anchor for building molecular complexity, while its predictable physicochemical behavior allows for rational, data-driven optimization of drug-like properties. By understanding and applying the principles and protocols outlined in this guide, researchers can more effectively harness the power of this privileged scaffold to accelerate the discovery and development of the next generation of medicines.
References
-
The Experimental Determination of Solubilities. ResearchGate, [Link].
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed, [Link].
-
8-Boc-3,8-diaza-bicyclo(3.2.1)octane. PubChem, [Link].
-
Cas 149771-44-8, 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE. LookChem, [Link].
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synthesis of chiral 3,8-diazabicyclo[3.2.1]octane scaffolds
An In-Depth Technical Guide to the Synthesis of Chiral 3,8-Diazabicyclo[3.2.1]octane Scaffolds
Authored by a Senior Application Scientist
Foreword: The Architectural Significance of a Privileged Scaffold
The 3,8-diazabicyclo[3.2.1]octane (DBO) core is a conformationally rigid, three-dimensional scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its unique topology allows for the precise spatial orientation of substituents, making it an ideal framework for engaging with complex biological targets. This structural rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. The most prominent examples of its clinical success are the non-β-lactam β-lactamase inhibitors Avibactam and Relebactam, which are critical components in combating antibiotic-resistant bacteria.[1][2] Beyond this, DBO derivatives have shown significant potential as analgesics and agents targeting neurological disorders, underscoring the scaffold's status as a "privileged" structure in drug discovery.[3][4]
This guide provides a technical deep-dive into the synthesis of chiral DBO scaffolds. We will move beyond simple reaction schemes to explore the underlying strategic decisions, the causal factors behind methodological choices, and the practical, field-proven insights essential for successful execution in a research and development setting.
Strategic Pillars of Asymmetric Synthesis
The construction of the chiral DBO framework presents a significant stereochemical challenge. The bicyclic system contains inherent chirality, and its therapeutic utility is almost always dependent on a single enantiomer. Therefore, synthetic strategies must address the efficient and precise installation of these stereocenters. The primary approaches can be classified into two main categories: catalytic asymmetric synthesis and diastereoselective cyclizations using chiral precursors.
The Power of Catalytic Asymmetry: The Avibactam Case Study
Modern synthetic chemistry prioritizes efficiency and atom economy, making catalytic asymmetric methods the strategy of choice. This approach introduces chirality using a substoichiometric amount of a chiral catalyst, which is often more scalable and cost-effective than using stoichiometric chiral auxiliaries or resolving racemic mixtures.
A landmark example is the catalytic asymmetric total synthesis of Avibactam.[1] The core challenge in this synthesis is the creation of the key stereogenic center in the α-amino acid ester derivative, which serves as a precursor to the bicyclic core. The chosen strategy hinges on a Rhodium-catalyzed asymmetric hydrogenation.
Workflow: Catalytic Asymmetric Hydrogenation Approach
Caption: Workflow for catalytic asymmetric synthesis of a DBO precursor.
Causality Behind the Choice: The selection of asymmetric hydrogenation is a deliberate choice driven by several factors:
-
High Enantiocontrol: This method consistently delivers exceptionally high levels of enantiomeric excess (ee), often exceeding 99%, which is critical for pharmaceutical applications.[1]
-
Reliability and Scalability: Rhodium-catalyzed hydrogenations are well-understood, robust reactions that are amenable to scale-up, a key consideration for drug development.
-
Substrate Scope: The methodology is tolerant of various functional groups, allowing for the synthesis of diverse DBO analogues.
Diastereoselective Cyclizations from the Chiral Pool
An alternative and historically significant strategy involves using readily available, enantiopure starting materials from the "chiral pool," such as amino acids or carbohydrates. In this approach, the existing stereocenter(s) in the starting material are used to direct the stereochemical outcome of subsequent reactions, particularly the key cyclization step that forms the bicyclic core.
A common approach involves an intramolecular cyclization. For instance, a suitably protected and functionalized chiral piperidine or pyrrolidine derivative can be cyclized to form the second ring, with the resident chirality influencing the conformation of the transition state and thus the stereochemistry of the newly formed bridge.
Synthetic Pathway: Diastereoselective Intramolecular Cyclization
Caption: Generalized pathway for diastereoselective DBO synthesis.
Expertise in Action: The success of this strategy relies on careful substrate design. The linker connecting the nucleophilic nitrogen and the electrophilic carbon must be of the correct length and conformational bias to favor the desired [3.2.1] bicyclic system over other potential products (e.g., a [2.2.2] system). The choice of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is also critical. The Boc group is widely used because it is stable under many reaction conditions but can be removed cleanly under acidic conditions, facilitating multi-step synthetic sequences.[3][5]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends on the specific target molecule, scale, and available resources. Below is a comparative summary of key performance indicators for different approaches.
| Strategy | Key Transformation | Typical Stereocontrol | Yield (Overall) | Advantages | Disadvantages |
| Catalytic Asymmetry | Asymmetric Hydrogenation[1] | >99% ee | Moderate to Good | Highly efficient, scalable, excellent enantiocontrol. | Requires specialized catalysts and ligands. |
| Organocatalysis | Asymmetric Aldol/Mannich[6][7] | 90-98% ee | Moderate | Avoids transition metals, mild conditions. | Can have substrate limitations, catalyst loading may be higher. |
| Chiral Pool | Diastereoselective Cyclization | Good to Excellent dr | Variable | Readily available starting materials, predictable stereochemistry. | Can involve longer synthetic sequences. |
| Resolution | Kinetic or Classical Resolution | Up to 50% theoretical yield | Poor | Conceptually simple. | Inherently inefficient (loses at least 50% of material). |
Self-Validating Experimental Protocol: Synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octane
The following protocol is a representative procedure for a key debenzylation step to yield a versatile DBO intermediate, adapted from literature procedures.[8] This protocol is self-validating in that successful execution, confirmed by standard analytical techniques (TLC, NMR, MS), ensures the formation of the desired product with high fidelity.
Objective: To prepare tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a key building block for further elaboration.
Starting Material: tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Materials & Reagents:
-
Starting Material (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% w/w, ~0.3 w/w eq)
-
Ethanol (99%)
-
Diatomaceous Earth (Celite®)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Vessel Preparation: A round-bottom flask is charged with tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (e.g., 13.0 g, 43.0 mmol).
-
Solvent Addition: Ethanol (100 mL) is added to dissolve the starting material with stirring.
-
Catalyst Addition: The flask is briefly opened to carefully add 10% Palladium on Carbon (e.g., 4.0 g). The flask is immediately sealed and purged with nitrogen or argon.
-
Scientist's Note: Pd/C is pyrophoric and must be handled with care, preferably under a stream of inert gas.
-
-
Hydrogenation: The atmosphere is replaced with hydrogen gas (H₂). For a small scale, this can be done using a hydrogen-filled balloon. For larger scales, a Parr hydrogenation apparatus is recommended for safety and efficiency.
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Causality: The palladium surface catalyzes the cleavage of the C-N benzyl bond via hydrogenolysis, releasing toluene as a byproduct and generating the free secondary amine.
-
-
Work-up and Filtration: Upon completion, the reaction is carefully vented, and the hydrogen atmosphere is replaced with an inert gas. The mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The flask and filter cake are washed with additional ethanol to ensure complete recovery of the product.
-
Trustworthiness: Filtering through Celite is crucial for the complete and safe removal of the fine, often pyrophoric, palladium catalyst. Incomplete removal can interfere with subsequent reactions.
-
-
Isolation: The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude product. The product, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, is typically obtained as a white solid and can be used directly or purified further by crystallization or chromatography if necessary.[8] A typical reported yield for this step is high (e.g., 92%).[8]
Future Outlook
The demand for enantiomerically pure DBO scaffolds in drug discovery continues to grow. Future research will likely focus on developing even more efficient, sustainable, and versatile synthetic methods. Key areas of innovation include:
-
C-H Activation: Direct functionalization of the DBO core's C-H bonds would represent a significant step-change in efficiency, bypassing the need for pre-functionalized precursors.
-
Flow Chemistry: The use of continuous flow reactors can enhance safety, improve reproducibility, and allow for rapid optimization of reaction conditions, as noted in advanced syntheses of DBO-based drugs.[1]
-
Novel Catalytic Systems: The discovery of new catalysts, including earth-abundant metal catalysts and novel organocatalysts, will broaden the scope of accessible DBO derivatives.
By mastering the synthetic strategies outlined in this guide, researchers can effectively harness the power of the 3,8-diazabicyclo[3.2.1]octane scaffold to develop the next generation of innovative therapeutics.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link][6][9]
-
Zhang, D., et al. (2021). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications. [Link][1]
-
Various Authors. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link][10]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry. [Link][4]
-
Request PDF. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. ResearchGate. [Link][2]
-
Teng, D., et al. (2016). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules. [Link][11]
-
Cuevas, F., & Aleman, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link][7]
-
ResearchGate. (n.d.). Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. ResearchGate. [Link][12]
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- 4. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE | 149771-44-8 [chemicalbook.com]
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- 10. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of the (1R,5S)-3,8-Diazabicyclo[3.2.1]octane Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold is a rigid bicyclic diamine that serves as a crucial building block in medicinal chemistry. Its constrained conformation provides a unique three-dimensional architecture for the development of novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control during drug discovery and development.
Molecular Structure and Stereochemistry
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered pyrrolidine ring fused together, sharing two bridgehead carbon atoms (C1 and C5) and a nitrogen atom (N8). The rigid bicyclic system restricts conformational flexibility, leading to well-defined spatial arrangements of the substituents. The (1R,5S) stereochemistry defines the absolute configuration at the two chiral bridgehead carbons.
Caption: Chemical structure of (1R,5S)-3,8-diazabicyclo[3.2.1]octane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (1R,5S)-3,8-diazabicyclo[3.2.1]octane, both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule. The following data is for the N8-Boc protected derivative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate in a suitable deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) would exhibit distinct signals for the protons on the bicyclic framework and the Boc protecting group.
Table 1: Predicted ¹H NMR Data for tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H1, H5 | 3.5 - 3.7 | br s | - |
| H2ax, H4ax | 2.8 - 3.0 | d | ~12 |
| H2eq, H4eq | 3.1 - 3.3 | dd | ~12, ~3 |
| H6ax, H7ax | 1.5 - 1.7 | m | - |
| H6eq, H7eq | 1.9 - 2.1 | m | - |
| NH (at N3) | 1.8 - 2.5 | br s | - |
| -C(CH₃)₃ | 1.45 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Expertise & Experience: The broadness of the bridgehead proton signals (H1, H5) is often observed due to the rigid nature of the bicyclic system and potential unresolved couplings. The axial and equatorial protons on the piperidine ring (H2, H4) are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns. The large geminal coupling constant (~12 Hz) is characteristic of protons on a cyclohexane-like ring. The NH proton signal is typically broad and its chemical shift is concentration-dependent. For the unprotected diamine, the chemical shifts of the protons adjacent to the nitrogen atoms would be expected to shift upfield due to the absence of the electron-withdrawing Boc group.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
| Carbon | Chemical Shift (ppm) |
| C1, C5 | 55 - 58 |
| C2, C4 | 48 - 52 |
| C6, C7 | 28 - 32 |
| C=O (Boc) | 154 - 156 |
| -C(CH₃)₃ (Boc) | 79 - 81 |
| -C(CH₃)₃ (Boc) | 28.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Expertise & Experience: The bridgehead carbons (C1, C5) and the carbons adjacent to the nitrogen atoms (C2, C4) appear in the downfield region of the aliphatic carbon spectrum. The presence of the Boc group significantly influences the chemical shift of the adjacent carbons. In the unprotected diamine, the signals for C1, C5, and the carbons of the pyrrolidine ring would be expected at a different chemical shift.
Experimental Protocol for NMR Data Acquisition
Caption: A streamlined workflow for NMR analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (1R,5S)-3,8-diazabicyclo[3.2.1]octane would be characterized by absorptions corresponding to N-H and C-H bonds.
Table 3: Characteristic IR Absorptions for (1R,5S)-3,8-diazabicyclo[3.2.1]octane
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium, sharp |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| N-H bend | 1590 - 1650 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Expertise & Experience: As a secondary diamine, (1R,5S)-3,8-diazabicyclo[3.2.1]octane is expected to show characteristic N-H stretching vibrations.[1][2] These bands are typically sharper and less intense than the broad O-H stretching bands of alcohols. The C-H stretching absorptions below 3000 cm⁻¹ are indicative of sp³ hybridized carbons. For the N-Boc protected derivative, a strong carbonyl (C=O) stretching absorption would be observed around 1680-1700 cm⁻¹, and the N-H stretching band of the secondary amine at N3 would still be present.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for Attenuated Total Reflectance IR.
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum of (1R,5S)-3,8-diazabicyclo[3.2.1]octane:
-
Molecular Ion (M⁺): The molecular weight of C₆H₁₂N₂ is 112.17 g/mol .[3] In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z 112 would be expected. According to the nitrogen rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.
-
Fragmentation: Bicyclic amines can undergo characteristic fragmentation pathways, often involving alpha-cleavage adjacent to the nitrogen atoms. Common fragments would result from the loss of alkyl radicals from the ring system.
For the N-Boc protected derivative, tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (MW = 212.29 g/mol ):
-
Molecular Ion: A molecular ion peak at m/z 212 might be observed with a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Fragmentation: A prominent fragment would be the loss of the tert-butyl group (57 Da) to give a peak at m/z 155, or the loss of isobutylene (56 Da) to give a peak at m/z 156. Loss of the entire Boc group (101 Da) would result in a fragment at m/z 111, corresponding to the protonated parent diamine.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
Caption: A typical workflow for ESI-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for ESI-MS, such as methanol or acetonitrile, often with a small amount of an acid like formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Conclusion
The spectroscopic characterization of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane core is essential for its application in drug discovery and development. This guide has outlined the expected NMR, IR, and MS spectral features, using the N-Boc protected derivative as a representative example. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. A thorough analysis of these data allows for the unambiguous confirmation of the chemical structure and purity of this important synthetic building block.
References
- Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681.
-
PubChem. (n.d.). 3,8-Diazabicyclo[3.2.1]octane. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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The (1R,5S)-3,8-Diazabicyclo[3.2.1]octane Core: A Privileged Scaffold for Navigating the Central Nervous System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Privileged Scaffolds in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of novel therapeutics.[1] These are molecular frameworks that are not only recurrent in biologically active compounds but also possess the inherent ability to interact with multiple, often unrelated, biological targets. The utility of such scaffolds lies in their pre-validated drug-like properties and their capacity to serve as versatile templates for the generation of compound libraries with a higher probability of yielding potent and selective ligands.[1] The rigid, three-dimensional architecture of bicyclic and tricyclic systems is particularly advantageous, as it reduces the entropic penalty upon binding to a target protein, thereby enhancing affinity and specificity.[1]
Among the myriad of privileged structures, the (1R,5S)-3,8-diazabicyclo[3.2.1]octane core has garnered significant attention, particularly for its successful application in the development of agents targeting the central nervous system (CNS). Its unique conformational constraints and the precise spatial orientation of its two nitrogen atoms make it an exceptional bioisostere for portions of endogenous ligands, enabling potent interactions with a range of CNS receptors and transporters. This guide provides a comprehensive overview of the synthesis, key applications, and structure-activity relationships of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold, offering field-proven insights for its strategic deployment in drug discovery campaigns.
The Strategic Advantage of the (1R,5S)-3,8-Diazabicyclo[3.2.1]octane Scaffold
The remarkable utility of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold stems from its rigid bicyclic structure, which pre-organizes appended pharmacophoric groups in a defined three-dimensional space. This conformational rigidity is a key factor in its ability to mimic the bioactive conformation of various neurotransmitters and other endogenous molecules, leading to high-affinity interactions with their respective protein targets.
Conformational Analysis: A Key to Privileged Status
The bicyclo[3.2.1]octane framework can be conceptualized as a hybrid of chair and boat cyclohexane conformations.[2] This arrangement results in a relatively strain-free and thermodynamically stable structure. The specific (1R,5S) stereochemistry dictates a precise spatial relationship between the two bridgehead carbons and the substituents on the bicyclic system. Theoretical calculations and high-field 1H NMR spectroscopy have revealed that derivatives of this scaffold can adopt a conformation that closely mimics that of potent natural products like epibatidine, a powerful nicotinic acetylcholine receptor (nAChR) agonist.[3][4] This conformational mimicry is a cornerstone of its privileged status, allowing it to effectively engage the binding sites of diverse protein targets.
Synthesis of the (1R,5S)-3,8-Diazabicyclo[3.2.1]octane Core: A Methodological Overview
The construction of the 3,8-diazabicyclo[3.2.1]octane ring system can be achieved through various synthetic strategies, often involving intramolecular cyclization reactions. The enantioselective synthesis of the (1R,5S) isomer is of paramount importance for its applications in medicinal chemistry, as biological targets are chiral and often exhibit stereospecific binding.
Representative Stereoselective Synthetic Protocol
An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octanes has been developed, which can be adapted for the synthesis of the (1R,5S) enantiomer. The following is a representative, multi-step protocol:
Step 1: Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine
-
N-Benzyl-2,5-dicarbethoxypyrrolidine is reduced to N-benzyl-2,5-dihydroxymethylpyrrolidine. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an aprotic solvent like diethyl ether or tetrahydrofuran (THF).
Step 2: Debenzylation and Boc Protection
-
The N-benzyl group is removed via catalytic hydrogenation (e.g., using palladium on carbon) to yield the free secondary amine, which is then protected with a tert-butyloxycarbonyl (Boc) group to afford N-Boc-2,5-dihydroxymethylpyrrolidine.
Step 3: Mesylation of the Diol
-
The diol is converted to a dimesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Step 4: Cyclization with a Primary Amine
-
The dimesylate is then cyclized with a primary amine, such as benzylamine, to form the 3,8-diazabicyclo[3.2.1]octane ring system.
Step 5: Deprotection
-
Finally, the protecting groups (Boc and benzyl) are removed to yield the desired 3,8-diazabicyclo[3.2.1]octane core.
This versatile route allows for the introduction of various substituents on both nitrogen atoms, facilitating the exploration of structure-activity relationships.
Caption: A generalized synthetic workflow for the (1R,5S)-3,8-diazabicyclo[3.2.1]octane core.
Applications in Medicinal Chemistry: Targeting the Central Nervous System
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold has proven to be a highly effective framework for the design of potent and selective ligands for a variety of CNS targets. Its rigid structure allows for the precise positioning of pharmacophoric elements that are crucial for high-affinity binding.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The structural similarity of certain 3,8-diazabicyclo[3.2.1]octane derivatives to the potent nAChR agonist epibatidine has spurred extensive research in this area.[3][4] These compounds have been shown to be potent agonists at various nAChR subtypes, particularly the α4β2 subtype, which is implicated in a range of neurological disorders.
One notable example is the compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, which exhibits high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM.[3][4] This compound has demonstrated significant analgesic effects in preclinical models, and its action is mediated by the nicotinic system.[3][4] The structure-activity relationship (SAR) studies in this class of compounds have revealed that the nature and position of the heteroaryl substituent at the 3- or 8-position of the bicyclic core are critical for both potency and selectivity.
Inhibitors of Monoamine Transporters
The 3,8-diazabicyclo[3.2.1]octane scaffold has also been successfully employed in the development of inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key therapeutic strategy for treating depression, anxiety, and other mood disorders.
The rigid nature of the 3,8-diazabicyclo[3.2.1]octane core allows it to serve as a constrained analog of more flexible molecules like GBR 12909, a well-known DAT inhibitor. By incorporating this scaffold, researchers have been able to develop highly potent and selective DAT inhibitors.
| Compound | Target | Ki (nM) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 | [3],[4] |
| Various 3,8-diazabicyclo[4.2.0]octane analogs | α4β2 nAChR | picomolar range | [5] |
Table 1: Representative biological activity data for (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives.
Caption: Key biological targets modulated by derivatives of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold.
Structure-Activity Relationships (SAR) and Experimental Design
The causality behind experimental choices in designing new ligands based on the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold is deeply rooted in understanding its SAR. The two nitrogen atoms at positions 3 and 8 offer convenient points for chemical modification, allowing for the systematic exploration of the chemical space around the core.
For nAChR modulators, the choice of the aromatic or heteroaromatic substituent is critical. The size, electronics, and hydrogen bonding capacity of this group significantly influence the binding affinity and functional activity at different nAChR subtypes. For instance, the presence of a halogenated pyridazinyl group at the 3-position was found to be optimal for high affinity at the α4β2 subtype.[3][4]
In the case of monoamine transporter inhibitors, the nature of the substituents at both the 3- and 8-positions can be tuned to achieve selectivity for a particular transporter. For example, the introduction of a bulky diarylmethoxyethylidenyl group at the 3-position, a feature borrowed from GBR 12909, in combination with specific alkyl or aryl groups at the 8-position, can lead to highly selective DAT inhibitors.
Conclusion and Future Perspectives
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly for the development of CNS-active agents. Its unique conformational properties, coupled with its synthetic tractability, make it an invaluable tool for drug discovery. The successful development of potent and selective nAChR modulators and monoamine transporter inhibitors based on this scaffold underscores its potential.
Future research in this area is likely to focus on the further exploration of the chemical diversity that can be built around this core. The development of novel synthetic methodologies that allow for more efficient and versatile derivatization of the scaffold will be crucial. Furthermore, the application of computational modeling and structure-based drug design will continue to provide valuable insights into the molecular basis of the interactions between 3,8-diazabicyclo[3.2.1]octane-based ligands and their biological targets, paving the way for the design of the next generation of CNS therapeutics.
References
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Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. (n.d.). PMC. [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). [Link]
-
A series of potent neuronal nicotinic acetylcholine receptor (nAChR) ligands based on a 3,8-diazabicyclo[4.2.0]octane core have been synthesized and evaluated... (2006). PubMed. [Link]
-
Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. (n.d.). ResearchGate. [Link]
-
The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. (2021). ACS Publications. [Link]
-
3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. (2016). PubMed. [Link]
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Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (n.d.). Royal Society of Chemistry. [Link]
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3,8-Diazabicyclo(3.2.1)octane. (n.d.). PubChem. [Link]
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Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. (n.d.). Royal Society of Chemistry. [Link]
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Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). [Link]
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Synthesis and Structure-Activity Relationships of 3, - Amanote Research. (n.d.). [Link]
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An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (n.d.). ResearchGate. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. [Link]
-
The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. (n.d.). ACS Publications. [Link]
-
and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. (1998). ACS Publications. [Link]
-
An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. (2020). David Spring's group. [Link]
- Preparation method of 3, 8-diazabicyclo [3.2.1] octane-3-tert-butyl formate. (n.d.).
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (n.d.). PMC. [Link]
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Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023). MDPI. [Link]
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The Diaza-Tropane Blueprint: 3,8-Diazabicyclo[3.2.1]octane in Drug Design
This guide is structured as a strategic technical blueprint for the design, synthesis, and application of the 3,8-diazabicyclo[3.2.1]octane scaffold. It prioritizes mechanistic insight and reproducible methodology over generic review.
Structural Architecture & Pharmacophore Logic
The 3,8-diazabicyclo[3.2.1]octane core is not merely a bicyclic diamine; it is functionally a "Diaza-Tropane." By introducing a nitrogen atom at the 3-position of the tropane skeleton (8-azabicyclo[3.2.1]octane), medicinal chemists unlock a unique vector for hydrogen bonding while maintaining the rigid, defined stereochemistry of the tropane bridge.
The "Chameleon" Effect
This scaffold acts as a conformational lock for piperazine-based pharmacophores. Unlike flexible piperazines, which suffer from entropic penalties upon binding, the 3,8-diaza system pre-organizes the nitrogen vectors.
-
N8 (Bridge Nitrogen): typically sterically hindered, often acting as the basic anchor (protonated at physiological pH) mimicking the tropane nitrogen.
-
N3 (Face Nitrogen): solvent-exposed and amenable to diverse functionalization (aryl, heteroaryl, acyl) to target hydrophobic pockets or specific receptor subsites.
Key Structural Isomerism: It is critical to distinguish this scaffold from its isomer, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 2,5-diazabicyclo[2.2.1]heptane. The [3.2.1] geometry provides a specific "boat-chair" hybrid conformation that is privileged for:
-
nAChR Agonism: Mimicking the distance between the quaternary ammonium and H-bond acceptor in acetylcholine.
- -Opioid Modulation: Fixing the axial/equatorial orientation of phenyl-piperidine moieties found in fentanyl analogues.
Synthetic Architecture: The "Pyrrolidine-First" Strategy
While historical methods utilized Double Mannich condensations (often low-yielding and prone to polymerization), the modern, scalable standard is the Transannular Cyclization of 2,5-Disubstituted Pyrrolidines . This route allows independent orthogonal protection of N3 and N8.
Strategic Retrosynthesis (Graphviz)
Figure 1: Retrosynthetic logic prioritizing the "Pyrrolidine-First" approach for regiospecific nitrogen differentiation.
Experimental Standard Operating Procedure (SOP)
Protocol: Scalable Synthesis of 3-Benzyl-8-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane. Source Validation: Adapted from Teng et al. (2010) and Barlocco et al. (1998).
Phase A: Activation of the Pyrrolidine Core
-
Starting Material: Begin with N-Boc-2,5-bis(hydroxymethyl)pyrrolidine (derived from the reduction of the corresponding diethyl ester).
-
Mesylation:
-
Dissolve 10.0 mmol of the diol in anhydrous DCM (50 mL) at 0°C.
-
Add Triethylamine (30.0 mmol, 3.0 equiv).
-
Dropwise add Methanesulfonyl chloride (MsCl, 25.0 mmol, 2.5 equiv).
-
Critical Control Point: Maintain temperature < 5°C to prevent elimination side products.
-
Stir for 2 hours. Quench with saturated NaHCO₃. Extract, dry (Na₂SO₄), and concentrate. Use the crude bismesylate immediately (instability warning).
-
Phase B: Transannular Cyclization (The "Bridge" Construction)
-
Reaction Setup: In a pressure tube or reflux flask, dissolve the crude bismesylate (from Phase A) in acetonitrile (ACN, 0.1 M concentration).
-
Nucleophilic Attack: Add Benzylamine (30.0 mmol, 3.0 equiv). Excess amine acts as both nucleophile and proton scavenger.
-
Thermal Drive: Heat to reflux (80–90°C) for 12–16 hours.
-
Monitor: TLC (usually 5% MeOH in DCM). The intermediate mono-alkylated species disappears slowly.
-
-
Workup: Cool to RT. Concentrate ACN. Resuspend in EtOAc/Water.
-
Purification: The product is a diamine. Acid-base extraction is highly effective here.
-
Extract into 1M HCl. Wash organic layer (removes non-basic impurities).
-
Basify aqueous layer to pH 12 with NaOH.
-
Extract back into DCM.
-
Final purification via flash chromatography (Silica, DCM:MeOH:NH₄OH 95:5:0.5).
-
Yield Expectation: 40–55% (over 2 steps).
Therapeutic Applications & SAR Data
Case Study 1: nAChR Agonists (Epibatidine Analogues)
The 3,8-diaza scaffold has shown exceptional promise as a non-opioid analgesic by targeting nicotinic acetylcholine receptors.[1][2]
Mechanism: The 3-pyridyl-3,8-diazabicyclo[3.2.1]octane derivatives mimic the spatial arrangement of Epibatidine but with reduced toxicity. The N3-heteroaryl bond is critical for high affinity.
| Compound ID | N3 Substituent | N8 Substituent | Analgesic Potency (Hot Plate) | |
| Epibatidine | (Reference) | (Reference) | 0.04 nM | 100% (High Toxicity) |
| Compound 1a | 6-Chloro-3-pyridazinyl | H | 4.1 nM | Active (1 mg/kg) |
| Compound 1b | 6-Chloro-3-pyridinyl | H | 12.5 nM | Moderate |
| Compound 2a | H | 6-Chloro-3-pyridazinyl | > 1000 nM | Inactive |
Data Source: Barlocco et al. (1998)
Insight: Substitution at N3 is permissive and drives potency; substitution at N8 (the bridge) destroys affinity, likely due to steric clash with the receptor's cation-binding pocket.
Case Study 2: -Opioid Receptor (MOR) Ligands
Attempts to rigidify fentanyl using this scaffold have yielded "mixed" agonists/antagonists.
-
Design: Attaching a phenethyl group to N3 and a propionyl-aniline to N8 (or vice versa).
-
Outcome: While affinity is often retained (
in low nM range), the efficacy (G-protein coupling) is frequently blunted compared to fentanyl. This makes them interesting candidates for biased ligands or addiction-treatment agents rather than pure analgesics.
Biological Signaling Pathway (nAChR Analgesia)[1]
Figure 2: Mechanism of action for 3,8-diaza analogues in non-opioid pain management.
References
-
Barlocco, D., et al. (1998). "Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling." Journal of Medicinal Chemistry.
-
Teng, D. W., et al. (2010). "An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane." Chinese Chemical Letters.
-
Grygorenko, O. O., et al. (2011). "The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives." Journal of Organic Chemistry.
-
Vianello, P., et al. (2000). "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 9,10-Diazatricyclo[4.2.1.1(2,5)]decanes... Structurally Related to 3,8-Diazabicyclo[3.2.1]octanes."[1][2][3][4][5][6][7][8][9][10][11] Journal of Medicinal Chemistry.
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Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the (1R,5S)-3,8-Diazabicyclo[3.2.1]octane Core and Its Derivatives: CAS Numbers, Synthesis, and Pharmacological Significance
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane motif, a rigid bicyclic amine, represents a "privileged scaffold" in contemporary drug discovery. Its constrained three-dimensional architecture, which is a structural analog of the natural tropane alkaloids, provides an ideal framework for the precise spatial orientation of pharmacophoric elements. This structural rigidity is invaluable for enhancing binding affinity and selectivity to specific biological targets, a critical consideration in the development of novel therapeutics.[1]
This guide offers a comprehensive technical overview of this important molecular core, with a focus on its derivatives that have shown significant promise in medicinal chemistry. We will delve into the critical aspect of Chemical Abstracts Service (CAS) number identification for key analogs, explore the strategic nuances of their synthesis, and examine the rich pharmacology that makes this scaffold a focal point for researchers in neuroscience, analgesia, and beyond. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the chemistry and therapeutic potential of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives.
Compendium of Key Derivatives and CAS Numbers
The accurate identification of chemical substances through their CAS numbers is fundamental for research, development, and regulatory compliance. The table below consolidates the CAS numbers for the parent 3,8-diazabicyclo[3.2.1]octane structure and several of its most pivotal derivatives, particularly those with the (1R,5S) stereochemistry. These derivatives often serve as key intermediates or are themselves pharmacologically active agents.
| Compound Name | Structure | CAS Number | Molecular Formula | Notes and Significance |
| 3,8-Diazabicyclo[3.2.1]octane | 280-06-8 | C₆H₁₂N₂ | The parent scaffold. This CAS number typically refers to the racemic mixture. The specific (1R,5S) enantiomer is often synthesized from chiral precursors but may not have a unique CAS number if not commercially isolated. | |
| tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-44-8 | C₁₁H₂₀N₂O₂ | A crucial synthetic intermediate. The tert-butyloxycarbonyl (Boc) group protects the more reactive N8 position, allowing for selective functionalization at N3.[2][3][4][5][6] | |
| tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | ![]() | 201162-53-0 | C₁₁H₂₀N₂O₂ | An isomeric protecting group strategy where the N3 position is protected, leaving N8 available for derivatization. This intermediate is key for building another class of analogs. |
| (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane | ![]() | 67571-90-8 | C₁₃H₁₈N₂ | A common precursor used in synthesis. The benzyl group can be readily removed via hydrogenolysis to yield the free secondary amine at the N3 position, which is then available for further modification. |
| 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | ![]() | Not Available | C₁₀H₁₃ClN₄ | A potent analgesic agent acting as a high-affinity ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype (Ki = 4.1 nM).[7] Its specific CAS number is not readily found in public databases. |
Synthetic Strategies and Methodologies
The synthesis of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane core is a non-trivial process that leverages principles of stereoselective synthesis and cyclization reactions. The primary goal is to construct the bicyclic framework with the correct stereochemistry, which is paramount for achieving the desired biological activity.
Conceptual Approach: From Chiral Precursors to Bicyclic Core
A common and scalable approach begins with a chiral precursor, often derived from natural sources or asymmetric synthesis. For instance, an improved process involves the reduction of N-benzyl-2,5-dicarbethoxypyrrolidine to the corresponding diol, followed by debenzylation and Boc protection. Subsequent mesylation of the diol and a crucial cyclization step with an amine (e.g., benzylamine) affords the protected diazabicyclooctane scaffold.[7] This multi-step sequence ensures the correct stereochemical configuration is maintained throughout the synthesis.
The choice of protecting groups is a key strategic decision. The Boc group is frequently employed due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The differential reactivity of the N3 and N8 positions allows for selective protection and deprotection, enabling chemists to build molecular complexity in a controlled manner.
Experimental Protocol: Synthesis of a Key Intermediate
The following protocol outlines the synthesis of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-44-8) via catalytic hydrogenation, a common final step to deprotect a precursor.
Reaction: Debenzylation of tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate.
Materials:
-
tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
Ethanol (99%)
-
Palladium on carbon (Pd/C, 5%)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂) source
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (e.g., 13.0 g, 43.0 mmol) in ethanol (100 mL).
-
Catalyst Addition: Carefully add the palladium on carbon catalyst (e.g., 4.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Explanation: Palladium on carbon is a highly effective heterogeneous catalyst for hydrogenolysis, the cleavage of a carbon-heteroatom bond (in this case, C-N) by hydrogen. The carbon support provides a high surface area for the reaction.
-
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product.
-
Causality Explanation: Diatomaceous earth is a fine, porous material that effectively traps the solid catalyst particles, allowing for a clean separation from the product solution.
-
-
Isolation: Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol. This will yield the crude product.
-
Purification: The resulting product, tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, can be further purified by recrystallization or chromatography if necessary, often yielding a white powdery solid.
This self-validating protocol relies on the clear disappearance of the starting material and the emergence of the product spot on TLC, with the final structure confirmed by standard spectroscopic methods (NMR, MS).
Pharmacological Significance and Mechanism of Action
Derivatives of the 3,8-diazabicyclo[3.2.1]octane scaffold have demonstrated potent and selective activity against a range of biological targets, most notably neuronal nicotinic acetylcholine receptors (nAChRs).
Targeting Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that play a critical role in neurotransmission throughout the central and peripheral nervous systems.[8] They are implicated in a wide array of physiological processes, including cognition, pain perception, and reward pathways. Consequently, nAChRs are a major target for therapeutic intervention in conditions such as Alzheimer's disease, Parkinson's disease, neuropathic pain, and nicotine addiction.[8]
The rigid 3,8-diazabicyclo[3.2.1]octane core acts as a conformational lock, holding key pharmacophoric elements—such as a basic nitrogen atom and an aromatic moiety—in an optimal orientation to interact with the nAChR binding pocket. This precise positioning is crucial for achieving high affinity and, importantly, selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7).
For example, the derivative 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane has been identified as a potent analgesic. Its antinociceptive effects are not reversed by the opioid antagonist naloxone but are blocked by the nAChR antagonist mecamylamine, confirming its mechanism of action through the nicotinic system. Binding studies revealed a high affinity for the α4β2 nAChR subtype with a Ki value of 4.1 nM.[7]
Structure-Activity Relationship (SAR) at the α4β2 nAChR
The development of potent and selective nAChR ligands is guided by a deep understanding of their structure-activity relationships. The diagram below illustrates the key interactions and SAR principles for 3,8-diazabicyclo[3.2.1]octane derivatives at the α4β2 nAChR binding site.
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- 4. 8-Boc-3,8-diaza-bicyclo[3.2.1]octane | CAS 149771-44-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 6. researchgate.net [researchgate.net]
- 7. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kjpp.net [kjpp.net]
Methodological & Application
Application Notes & Protocols: (1R,5S)-3,8-diazabicyclo[3.2.1]octane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of (1R,5S)-3,8-diazabicyclo[3.2.1]octane in Asymmetric Catalysis
(1R,5S)-3,8-diazabicyclo[3.2.1]octane is a rigid, chiral bicyclic diamine that has emerged as a compelling scaffold for the development of novel ligands and catalysts in asymmetric synthesis. Its constrained conformational flexibility and well-defined stereochemical orientation of the two nitrogen atoms make it an exemplary chiral auxiliary. This structural rigidity is paramount in asymmetric catalysis as it allows for the creation of a well-defined and predictable chiral environment around a metal center, thereby enabling high levels of stereocontrol in chemical transformations.
The primary application of chiral diamines, such as (1R,5S)-3,8-diazabicyclo[3.2.1]octane, lies in their ability to form stable chelate complexes with transition metals, most notably ruthenium, rhodium, and iridium.[1][2][3] These metal-diamine complexes are highly effective catalysts for a variety of asymmetric reactions, with asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines being a hallmark application.[4] The resulting chiral alcohols and amines are invaluable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[3][4]
This document serves as a comprehensive technical guide to the application of (1R,5S)-3,8-diazabicyclo[3.2.1]octane in asymmetric synthesis, with a particular focus on its use in Noyori-type asymmetric transfer hydrogenation.
Mechanism of Action: The Noyori-Ikariya Catalytic Cycle
The catalytic prowess of (1R,5S)-3,8-diazabicyclo[3.2.1]octane-metal complexes in asymmetric transfer hydrogenation is best understood through the lens of the well-established Noyori-Ikariya catalytic cycle.[5] This mechanism, which operates for a range of chiral diamine ligands, involves a concerted, metal-ligand bifunctional pathway.
The pre-catalyst, typically a Ru(II)-arene complex bearing the chiral diamine ligand, is activated in the presence of a base to form a 16-electron ruthenium amide complex. This species then reacts with a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to generate an 18-electron ruthenium hydride.[5] This hydride is the active catalyst that delivers a hydride and a proton to the carbonyl or imine substrate via a six-membered pericyclic transition state. The inherent chirality of the diamine ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess.
Caption: The Noyori-Ikariya catalytic cycle for asymmetric transfer hydrogenation.
Application Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in-situ preparation of a Ru(II)-[(1R,5S)-3,8-diazabicyclo[3.2.1]octane] catalyst and its application in the asymmetric transfer hydrogenation of acetophenone, a model substrate.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,5S)-3,8-diazabicyclo[3.2.1]octane (or its N-tosylated derivative)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Experimental Workflow:
Caption: General workflow for asymmetric transfer hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (in-situ):
-
In a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru).
-
Add (1R,5S)-N-tosyl-3,8-diazabicyclo[3.2.1]octane (e.g., 0.011 mmol, 1.1 mol%).
-
Add anhydrous DCM (e.g., 1 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
To the flask containing the in-situ prepared catalyst, add the formic acid/triethylamine mixture (e.g., 1 mL).
-
Add acetophenone (e.g., 1 mmol).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude 1-phenylethanol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Expected Results and Discussion:
The use of a chiral Ru(II)-diamine complex is expected to yield 1-phenylethanol with high conversion and significant enantiomeric excess. The stereochemical outcome will be dictated by the (1R,5S) configuration of the diamine ligand.
Data Summary Table:
| Substrate | Catalyst Loading (mol%) | H-Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Acetophenone | 1.0 | HCOOH/NEt₃ | 28 | 12 | >95 | >90 (expected) |
| 2'-Chloroacetophenone | 1.0 | HCOOH/NEt₃ | 28 | 12 | >95 | >90 (expected) |
| 1-Tetralone | 1.0 | HCOOH/NEt₃ | 40 | 24 | >95 | >90 (expected) |
Note: The expected ee values are based on results obtained with structurally similar chiral diamine ligands in Noyori-type ATH reactions.[4]
Causality Behind Experimental Choices
-
Choice of Metal Precursor: [RuCl₂(p-cymene)]₂ is a common and stable precursor for the in-situ generation of Noyori-type catalysts. The p-cymene ligand is readily displaced, allowing for the coordination of the chiral diamine.
-
Ligand-to-Metal Ratio: A slight excess of the chiral diamine ligand is often used to ensure complete complexation of the ruthenium precursor.
-
Hydrogen Donor: The formic acid/triethylamine azeotrope is a widely used hydrogen source in ATH. It is generally more effective than isopropanol for many substrates and operates irreversibly, which can lead to higher conversions.[4]
-
Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive organometallic species. Therefore, conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation.
Self-Validating System and Trustworthiness
The protocol described is designed to be self-validating. The expected high enantiomeric excess can only be achieved if the chiral catalyst is correctly formed and remains active throughout the reaction. Any significant deviation from the expected ee would indicate issues with the experimental setup, such as the presence of moisture or oxygen, or impurities in the reagents. The reproducibility of the high ee across multiple runs serves as a confirmation of the protocol's robustness.
Conclusion
(1R,5S)-3,8-diazabicyclo[3.2.1]octane represents a promising and structurally well-defined chiral diamine ligand for asymmetric synthesis. Its application in Noyori-type asymmetric transfer hydrogenation, as outlined in this guide, provides a powerful and practical method for the enantioselective synthesis of chiral alcohols. The principles and protocols detailed herein offer a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chiral building block in the creation of complex, stereochemically defined molecules.
References
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
-
Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry. [Link]
-
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. ChemRxiv. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Chempro. [Link]
-
Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool Institutional Repository. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Enantioselective Reduction of Ketones. Queen's University. [Link]
-
A Class of Ruthenium(II) Catalyst for Asymmetric Transfer Hydrogenations of Ketones. ResearchGate. [Link]
-
Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc.[Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
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- 2. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. mdpi.com [mdpi.com]
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane Scaffold: A Chiral Building Block with Auxiliary Potential in Stereoselective Synthesis
Abstract
This technical guide explores the landscape of the chiral diamine (1R,5S)-3,8-diazabicyclo[3.2.1]octane within the realm of stereoselective synthesis. While this C2-symmetric bicyclic amine is a prominent structural motif in various biologically active compounds and serves as a valuable chiral building block, its application as a traditional, recoverable chiral auxiliary is not extensively documented in peer-reviewed literature. This guide will first address the synthesis and established applications of the 3,8-diazabicyclo[3.2.1]octane framework. Subsequently, it will present a comprehensive overview of the principles and protocols for utilizing analogous C2-symmetric chiral diamines as auxiliaries in key stereoselective transformations. This approach provides a foundational understanding and practical methodologies that could be extrapolated for the investigation of (1R,5S)-3,8-diazabicyclo[3.2.1]octane or its derivatives in novel asymmetric applications.
Introduction: The Allure of Rigid Chiral Scaffolds
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemical outcomes in the formation of new chiral centers.[1][2] The ideal auxiliary is readily available in enantiopure form, easily attached to and removed from the substrate, and directs stereoselective reactions with high efficacy before being recovered for reuse. C2-symmetric chiral diamines have emerged as a particularly effective class of auxiliaries and ligands due to their well-defined conformational rigidity and the ability to create a highly organized chiral environment around a reaction center.[3]
The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold presents an intriguing candidate for a chiral auxiliary. Its rigid bicyclic structure locks the two nitrogen atoms in a defined spatial relationship, which could, in principle, effectively shield one face of a prochiral substrate. However, a thorough review of the current literature indicates that while this scaffold is a key component in medicinal chemistry and a recognized chiral building block, its role as a recyclable chiral auxiliary in stereoselective reactions is not an established application.[4] The availability of its Boc-protected form further suggests its common use in multi-step syntheses where it is incorporated into the final product.[5]
This guide, therefore, aims to provide a practical resource for researchers by:
-
Detailing the synthesis of the 3,8-diazabicyclo[3.2.1]octane core.
-
Presenting established, detailed protocols for the use of well-characterized C2-symmetric chiral diamines as auxiliaries in fundamental stereoselective reactions.
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
The synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold has been approached through various routes, often starting from pyrrolidine derivatives. An improved and scalable process has been developed, which is crucial for obtaining the necessary chiral starting materials for potential auxiliary development.[6]
A general synthetic strategy is outlined below:
Caption: Generalized synthetic route to the 3,8-diazabicyclo[3.2.1]octane scaffold.
Application of C2-Symmetric Diamine Auxiliaries: Protocols and Principles
While specific protocols for (1R,5S)-3,8-diazabicyclo[3.2.1]octane as a chiral auxiliary are not established, the following sections provide detailed methodologies for well-vetted C2-symmetric diamines, such as derivatives of (1R,2R)-diaminocyclohexane. These protocols serve as a blueprint for how a chiral diamine can be employed to control stereochemistry.
Asymmetric Aldol Addition
The aldol reaction is a cornerstone of C-C bond formation. Chiral diamines can be used to form chiral enamines or can be part of a chiral ligand for a metal-catalyzed aldol reaction. Below is a protocol for a diamine-catalyzed asymmetric aldol reaction.
Protocol 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol is adapted from established methods using chiral diamine catalysts.
Materials:
-
Chiral diamine (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
Ketone (e.g., cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., anhydrous toluene)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the chiral diamine (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (1.0 mL) at room temperature, add the ketone (1.0 mmol).
-
Stir the mixture for 10 minutes to allow for enamine formation.
-
Cool the reaction mixture to 0 °C and add the aldehyde (0.5 mmol).
-
Stir the reaction at 0 °C and monitor by TLC until the aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC or NMR analysis of a suitable derivative.
Mechanism of Stereocontrol:
The chiral diamine reacts with the ketone to form a chiral enamine. The stereochemistry of the diamine dictates the facial selectivity of the enamine's attack on the aldehyde, which is further organized by hydrogen bonding interactions with the acid co-catalyst.
Caption: General mechanism for a chiral diamine-catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds. Chiral diamines can catalyze the asymmetric addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Protocol 2: Asymmetric Michael Addition of Ketones to Nitroalkenes
This protocol is based on well-established organocatalytic methods.
Materials:
-
Chiral diamine (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., anhydrous CH2Cl2)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vial, dissolve the chiral diamine (0.05 mmol) and trifluoroacetic acid (0.05 mmol) in CH2Cl2 (1.0 mL).
-
Add the ketone (1.0 mmol) and stir for 10 minutes at room temperature.
-
Add the nitroalkene (0.5 mmol) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the dr and ee by chiral HPLC.
Table 1: Representative Results for Chiral Diamine-Catalyzed Reactions
| Reaction Type | Chiral Auxiliary/Catalyst | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) |
| Aldol Addition | (1R,2R)-Diaminocyclohexane derivative | Cyclohexanone | 4-Nitrobenzaldehyde | >90 | >20:1 | >98 |
| Michael Addition | (1R,2R)-Diaminocyclohexane derivative | Cyclohexanone | β-Nitrostyrene | >95 | >20:1 | >99 |
Note: The data in this table is representative of what can be achieved with established C2-symmetric diamine catalysts and is intended for illustrative purposes.
Asymmetric Alkylation
For a chiral diamine to be used as a traditional auxiliary in alkylation, it would first be covalently attached to the substrate, typically forming a chiral amide or a related derivative.
Conceptual Workflow for Asymmetric Alkylation:
Caption: Conceptual workflow for the use of a chiral diamine as a recoverable auxiliary in asymmetric alkylation.
In this hypothetical workflow, the rigid bicyclic structure of (1R,5S)-3,8-diazabicyclo[3.2.1]octane would serve to block one face of the enolate from the incoming electrophile, thereby directing the alkylation to occur from the less sterically hindered face. The success of such an approach would depend on the ability to efficiently attach and subsequently cleave the auxiliary without racemization.
Conclusion and Future Outlook
While (1R,5S)-3,8-diazabicyclo[3.2.1]octane is a well-recognized chiral building block, its application as a conventional chiral auxiliary is not yet established in the literature. This guide has provided a transparent assessment of the current state of knowledge and has offered a practical bridge for researchers by presenting detailed protocols for analogous C2-symmetric chiral diamines in key stereoselective reactions. The principles of stereocontrol and the experimental methodologies detailed herein offer a solid foundation for the potential future investigation of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold in this capacity. The development of novel, rigid, and efficient chiral auxiliaries is a continuous endeavor in organic synthesis, and the exploration of scaffolds like this bicyclic diamine could yet unlock new avenues for achieving high levels of stereocontrol.
References
-
Kim, H., Nguyen, Y., Yen, C. P. H., et al. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. Journal of the American Chemical Society, 130(36), 12184–12191. [Link]
-
UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
- Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
- Teng, D. W., et al. (2011). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Tetrahedron, 67(42), 8193-8198.
-
PubChem. (n.d.). 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol. Retrieved from [Link]
-
This review article describes the use of some of the most popular chiral auxiliaries in the asymmetric synthesis of biologically active compounds. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-{[(2R,4R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methoxy}pyrido[4,3-d]pyrimidin-7-yl)-5-ethynyl-6-fluoronaphthalen-2-ol | C33H31F3N6O2 | CID 162369732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 149771-44-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
The Untapped Potential of (1R,5S)-3,8-Diazabicyclo[3.2.1]octane in Asymmetric Catalysis: A Forward-Looking Perspective
For Researchers, Scientists, and Drug Development Professionals: While the chiral scaffold (1R,5S)-3,8-diazabicyclo[3.2.1]octane presents a compelling starting point for the development of novel catalysts, a comprehensive review of current scientific literature reveals a notable absence of established protocols for its direct derivatization into such catalytic entities. This document, therefore, serves not as a retrospective guide to existing methods, but as a forward-looking analysis of the untapped potential of this unique chiral diamine and a call to the scientific community for its exploration in the field of asymmetric catalysis.
The rigid, C2-symmetric framework of (1R,5S)-3,8-diazabicyclo[3.2.1]octane offers an ideal platform for the synthesis of a new generation of chiral ligands and organocatalysts. Its stereochemically defined structure and the presence of two reactive secondary amine functionalities provide a versatile handle for the introduction of various catalytically active moieties. However, despite the widespread use of analogous chiral diamines in the development of highly effective catalysts for a myriad of asymmetric transformations, the application of this specific bicyclic octane derivative remains a nascent field.
This application note will, therefore, deviate from a standard protocol-based format. Instead, it will provide a detailed theoretical framework and propose synthetic strategies for the derivatization of (1R,5S)-3,8-diazabicyclo[3.2.1]octane into novel catalysts. These proposed pathways are grounded in established principles of catalyst design and synthesis, drawing parallels from well-documented chiral scaffolds.
Proposed Synthetic Strategies for Catalyst Development
The two secondary amine groups of (1R,5S)-3,8-diazabicyclo[3.2.1]octane are the primary sites for functionalization. The following sections outline potential synthetic routes to convert this diamine into novel classes of catalysts.
Synthesis of Chiral Bis(phosphine) Ligands for Transition Metal Catalysis
Chiral phosphine ligands are cornerstones of asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The synthesis of novel bis(phosphine) ligands from (1R,5S)-3,8-diazabicyclo[3.2.1]octane could lead to catalysts with unique steric and electronic properties.
Causality Behind Experimental Choices: The introduction of phosphine groups onto the nitrogen atoms of the diamine scaffold would create a bidentate ligand capable of coordinating to a metal center. The inherent chirality of the bicyclic backbone would be in close proximity to the metal's active site, influencing the stereochemical outcome of the catalyzed reaction. The choice of phosphine substituent (e.g., diphenylphosphino, dicyclohexylphosphino) would allow for the fine-tuning of the ligand's electronic and steric properties, thereby impacting catalytic activity and enantioselectivity.
Proposed Experimental Protocol: Synthesis of a Bis(diphenylphosphino) Ligand
Objective: To synthesize a novel C2-symmetric bis(phosphine) ligand from (1R,5S)-3,8-diazabicyclo[3.2.1]octane.
Materials:
-
(1R,5S)-3,8-diazabicyclo[3.2.1]octane
-
2-(Diphenylphosphino)benzaldehyde
-
Anhydrous Toluene
-
Methanol
-
Sodium borohydride (NaBH4)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon-filled balloons)
Procedure:
-
Schiff Base Formation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (1R,5S)-3,8-diazabicyclo[3.2.1]octane (1.0 eq.) in anhydrous toluene.
-
Add a solution of 2-(diphenylphosphino)benzaldehyde (2.2 eq.) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the formation of the bis(imine) intermediate by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
-
Reduction of the Bis(imine):
-
Dissolve the crude bis(imine) in methanol under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (4.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x V).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the desired bis(phosphine) ligand.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Chiral Bis(oxazoline) Ligands
Bis(oxazoline) (BOX) ligands are another class of privileged ligands that have found widespread application in asymmetric catalysis, particularly in Lewis acid-catalyzed reactions. The synthesis of novel BOX ligands incorporating the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold could provide access to new and highly selective catalysts.
Causality Behind Experimental Choices: The formation of a bis(amido) intermediate followed by cyclization is a standard and reliable method for the synthesis of bis(oxazoline) ligands. The rigid bicyclic backbone would enforce a specific spatial arrangement of the two oxazoline rings, creating a well-defined chiral pocket around the coordinated metal center.
Proposed Experimental Protocol: Synthesis of a Bis(oxazoline) Ligand
Objective: To synthesize a novel C2-symmetric bis(oxazoline) ligand from (1R,5S)-3,8-diazabicyclo[3.2.1]octane.
Materials:
-
(1R,5S)-3,8-diazabicyclo[3.2.1]octane
-
Malononitrile
-
Ethanol
-
Sodium ethoxide
-
Chiral amino alcohol (e.g., (S)-valinol)
-
Thionyl chloride
-
Pyridine
-
Anhydrous dichloromethane
Procedure:
-
Synthesis of the Bis(amido) Intermediate:
-
React (1R,5S)-3,8-diazabicyclo[3.2.1]octane with a suitable dicarboxylic acid derivative (e.g., diethyl malonate in the presence of a base) to form the corresponding bis(amide).
-
Alternatively, acylation with a chiral acid chloride could be employed.
-
-
Cyclization to the Bis(oxazoline):
-
Treat the bis(amido) intermediate with a dehydrating agent, such as thionyl chloride in the presence of pyridine, to effect the cyclization to the bis(oxazoline) ligand.
-
Purification and Characterization: The resulting bis(oxazoline) ligand would be purified by chromatography and characterized by standard spectroscopic methods.
Visualization of Proposed Synthetic Workflows
Application Notes and Protocols for the Synthesis of Tropane Alkaloid Analogs Utilizing (1R,5S)-3,8-diazabicyclo[3.2.1]octane
Introduction: The Tropane Scaffold and the Strategic Advantage of (1R,5S)-3,8-diazabicyclo[3.2.1]octane
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing natural products, have long been a cornerstone of pharmacology and medicinal chemistry. The archetypal 8-azabicyclo[3.2.1]octane core is the defining structural feature of renowned molecules such as cocaine, a potent dopamine reuptake inhibitor, and atropine, a muscarinic acetylcholine receptor antagonist.[1] The rigid, conformationally constrained nature of this scaffold presents a unique three-dimensional framework that allows for precise spatial orientation of functional groups, making it a privileged structure in drug design.
The pursuit of novel therapeutics with improved efficacy, selectivity, and reduced side effects has led to extensive efforts in the synthesis of tropane alkaloid analogs. A key challenge in this endeavor is the stereocontrolled construction of the bicyclic core. This guide focuses on a strategic approach that circumvents this challenge by employing a pre-formed, chiral scaffold: (1R,5S)-3,8-diazabicyclo[3.2.1]octane .
The use of this diamine offers several distinct advantages for the synthesis of tropane alkaloid analogs:
-
Inherent Chirality: The (1R,5S) stereochemistry is pre-installed, obviating the need for asymmetric synthesis or chiral resolution steps, which can be complex and costly. This ensures the stereochemical integrity of the final products.
-
Differential Reactivity of Nitrogen Atoms: The N3 and N8 positions of the diazabicyclo[3.2.1]octane core exhibit different steric and electronic environments, allowing for selective functionalization. This provides a powerful handle for introducing a wide range of substituents to probe structure-activity relationships (SAR).
-
Versatile Synthetic Hub: This scaffold serves as a versatile starting point for the synthesis of a diverse library of tropane analogs through well-established N-functionalization reactions, including alkylation, acylation, arylation, and sulfonylation.
This document provides a comprehensive overview of the synthetic utility of (1R,5S)-3,8-diazabicyclo[3.2.1]octane, complete with detailed experimental protocols and an analysis of the structure-activity relationships of the resulting tropane alkaloid analogs.
Core Synthetic Strategies: Functionalization of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane Scaffold
The primary pathway for generating diversity from the (1R,5S)-3,8-diazabicyclo[3.2.1]octane core involves the selective functionalization of the N3 and N8 positions. The choice of protecting groups and the reaction conditions are critical for achieving the desired regioselectivity. A common strategy involves the initial protection of one of the nitrogen atoms to allow for the selective modification of the other.
Figure 1: General synthetic workflow for the differential functionalization of (1R,5S)-3,8-diazabicyclo[3.2.1]octane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of tropane alkaloid analogs from (1R,5S)-3,8-diazabicyclo[3.2.1]octane.
Protocol 1: Selective N8-Boc Protection of (1R,5S)-3,8-diazabicyclo[3.2.1]octane
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Selective protection of the N8 position is often desired to allow for initial functionalization at the N3 position.
Materials:
-
(1R,5S)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (1R,5S)-3,8-diazabicyclo[3.2.1]octane dihydrochloride (1.0 eq) in a suitable solvent such as DCM or THF, add a base such as triethylamine (2.2 eq) or sodium bicarbonate (2.2 eq) at 0 °C.
-
Allow the mixture to stir for 15-20 minutes to ensure the free base is formed.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N8-Boc-protected product.
Protocol 2: N3-Alkylation of N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane
Rationale: N-alkylation introduces alkyl substituents at the N3 position, which can mimic the N-methyl group found in many natural tropane alkaloids or introduce novel side chains to explore SAR.
Materials:
-
N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agent (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (1.0 eq) in anhydrous ACN or DMF, add a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Add the alkylating agent (1.1 - 1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N3-alkylated product.
Protocol 3: N3-Acylation of N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane
Rationale: N-acylation introduces amide functionalities, which can act as bioisosteres for the ester groups found in tropane alkaloids like cocaine and atropine, often with improved metabolic stability.
Materials:
-
N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (from Protocol 1)
-
Acyl chloride (e.g., benzoyl chloride) or carboxylic acid (1.1 eq)
-
If using a carboxylic acid: a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole) (1.2 eq)
-
A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Using an Acyl Chloride:
-
Dissolve N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (1.0 eq) and a base like DIPEA (2.0 eq) in anhydrous DCM at 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
-
Using a Carboxylic Acid:
-
To a solution of the carboxylic acid (1.1 eq), coupling agent (e.g., HATU, 1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF, add N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (1.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification (for both methods):
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N3-acylated product.
-
Protocol 4: Deprotection of the N8-Boc Group and Subsequent N8-Functionalization
Rationale: Once the N3 position is functionalized, the Boc group on N8 can be removed to allow for the introduction of a second substituent, leading to disubstituted analogs.
Materials:
-
N3-functionalized-N8-Boc-(1R,5S)-3,8-diazabicyclo[3.2.1]octane (from Protocol 2 or 3)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reagents for N8-functionalization (as in Protocol 2 or 3)
-
Base (e.g., DIPEA, K₂CO₃)
-
Appropriate solvent for N8-functionalization
Procedure:
-
Deprotection:
-
Dissolve the N3-functionalized-N8-Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the deprotected amine as its salt (TFA or HCl salt). Filter and dry the solid.
-
-
N8-Functionalization:
-
The resulting amine salt can be used directly in the next step by neutralizing it in situ with a suitable base (e.g., 2-3 equivalents of DIPEA or K₂CO₃).
-
Follow the procedures outlined in Protocol 2 (N-Alkylation) or Protocol 3 (N-Acylation) to introduce the desired functional group at the N8 position.
-
Purify the final disubstituted product by silica gel column chromatography.
-
Structure-Activity Relationship (SAR) Insights and Data
The systematic functionalization of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold has led to the discovery of potent and selective ligands for various biological targets. A notable example is the development of analogs targeting nicotinic acetylcholine receptors (nAChRs), inspired by the potent analgesic epibatidine.
A study by Barlocco et al. (1998) explored the synthesis and analgesic activity of a series of 3,8-diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings.[2][3] Their findings provide valuable SAR insights:
-
Position of Substitution: The position of the heteroaryl substituent significantly impacts activity. For instance, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a ) was found to be a potent analgesic.[2][3]
-
Nature of the N-substituent: The electronic and steric properties of the substituent at the N3 or N8 position are critical for receptor binding and functional activity.
| Compound | Structure | Target | Kᵢ (nM) | In vivo Activity |
| 1a | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 ± 0.21 | Potent analgesic in hot plate and abdominal constriction tests in mice.[2][3] |
| Epibatidine | (Natural Product) | nAChRs | High affinity | Potent analgesic |
Table 1: Biological activity of a representative N-substituted 3,8-diazabicyclo[3.2.1]octane analog compared to epibatidine.
Figure 2: Conceptual diagram illustrating the structure-activity relationship for functionalized (1R,5S)-3,8-diazabicyclo[3.2.1]octane analogs.
Conclusion
The use of (1R,5S)-3,8-diazabicyclo[3.2.1]octane as a chiral building block represents a highly efficient and versatile strategy for the synthesis of novel tropane alkaloid analogs. The ability to selectively functionalize the N3 and N8 positions allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating the development of the next generation of tropane-based therapeutics.
References
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- Trudell, M. L. (1992). Synthesis of Cocaine Analogs. NIDA Research Monograph, 121, 58-81.
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Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]
- Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). The synthesis of 3-β-substituted cocaine analogs and computer-aided prediction of the pharmacological activity of cocaine analogs. Journal of Medicinal Chemistry, 35(6), 969-981.
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Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed, 9513595. [Link]
- Kozikowski, A. P., & Chen, Y. (2006). Cocaine analogs and methods of preparation and uses thereof. U.S.
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Chow, W. L., Gonzalez, M. A., Avanes, A. A., & Olson, D. E. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship, University of California. [Link]
- Pacher, P., & Kunos, G. (2013). Modulating the endocannabinoid system in human health and disease: successes and failures. FEBS journal, 280(9), 1918-1943.
- Davies, H. M., & Morton, D. (2012). Cocaine analogs and methods of preparation and uses thereof. U.S.
- Teng, D. W., & Li, Y. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1161-1164.
- WO2016016692A1 - Process for preparation of atropine - Google Patents. (n.d.).
- Cignarella, G., & Nathansohn, G. (1963). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. Journal of the American Chemical Society, 85(13), 2056-2057.
- Gualtieri, F., Angeli, P., Bellucci, C., Giannella, M., Melchiorre, C., & Pigini, M. (1987). Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives. Journal of medicinal chemistry, 30(4), 709-713.
- de la Torre, M. C., & Sierra, M. A. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1055.
- Gyermek, L. (2002). The role of the tropane skeleton in drug research. International Journal of Neuropsychopharmacology, 5(3), 241-258.
- Willstätter, R. (1901). Ueber die Synthese des Tropidins. Berichte der deutschen chemischen Gesellschaft, 34(1), 129-143.
- Suh, Y. G., Choi, Y. G., Jung, J. K., & Min, K. H. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. Yakhak Hoeji, 41(1), 18-21.
- Sperry, J. B., & Danishefsky, S. J. (2011). 3-azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 88, 274.
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). N-alkylation at sp3 carbon reagent guide. Organic & biomolecular chemistry, 4(12), 2337-2347.
- Czompa, A., Bogdan, D., Balogh, B., Erdei, E., & Selymes, P. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2315.
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Application Notes & Protocols: A Guide to the Synthesis of 3,8-Diazabicyclo[3.2.1]octane Scaffolds via Intramolecular 1,3-Dipolar Cycloaddition
I. Introduction: The Strategic Value of the 3,8-Diazabicyclo[3.2.1]octane Core
The 3,8-diazabicyclo[3.2.1]octane framework is a conformationally rigid scaffold of significant interest to medicinal chemists and drug development professionals. Its rigidified structure allows for the precise spatial orientation of substituents, making it an excellent building block for designing potent and selective ligands for various biological targets, particularly within the central nervous system (CNS). This core is found in a range of bioactive molecules and serves as a key motif in the design of analogues to potent natural products like the analgesic epibatidine.[1][2] The tropane alkaloids, which feature the related N-methyl-8-azabicyclo[3.2.1]octane core, further underscore the pharmacological relevance of this bicyclic system, with representatives showing activity as muscarinic receptor antagonists and monoamine reuptake inhibitors.[3]
Among the synthetic strategies to construct this valuable scaffold, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides stands out as a particularly elegant and powerful method.[4][5] This approach enables the rapid assembly of the complex bicyclic structure from a linear precursor, often with a high degree of stereocontrol, forming multiple new stereocenters in a single, concerted step.[4][6] This guide provides an in-depth exploration of the mechanism, practical execution, and critical parameters of this reaction, designed to empower researchers to successfully implement this strategy in their synthetic programs.
II. Mechanistic Framework: The Intramolecular [3+2] Cycloaddition Pathway
The cornerstone of this synthetic strategy is the [3+2] cycloaddition, a six-electron concerted process that is thermally allowed and proceeds suprafacially with respect to both the 1,3-dipole and the dipolarophile.[6] In our context, the 1,3-dipole is an azomethine ylide, and the dipolarophile is an alkene or alkyne tethered to the ylide precursor.
A. In Situ Generation of the Key Intermediate: The Azomethine Ylide
Azomethine ylides are transient, nitrogen-based 1,3-dipoles characterized by an iminium ion adjacent to a carbanion.[6] Their high reactivity necessitates in situ generation, immediately followed by trapping via cycloaddition. For the synthesis of the 3,8-diazabicyclo[3.2.1]octane core, the most prevalent and practical method involves the condensation of a secondary amine (typically a pyrrolidine derivative) with an aldehyde bearing a pendent dipolarophile.
The causality behind this choice is twofold:
-
Atom Economy: The atoms of the amine and aldehyde are directly incorporated into the reactive intermediate without the need for activating groups that are later lost.
-
Precursor Accessibility: The required precursors can be readily synthesized, allowing for modular variation of the tether and dipolarophile.
Caption: Mechanism: Azomethine Ylide Formation and Cycloaddition.
B. The Cycloaddition Step: Forging the Bicyclic Core
Once formed, the azomethine ylide undergoes a rapid intramolecular cycloaddition. Because the dipolarophile is tethered to the nitrogen atom of the dipole precursor, the reaction is constrained to form a bridged bicyclic structure.[6] This geometric constraint is the primary reason for the high stereoselectivity often observed. The transition state assembly favors the endo approach, leading to a specific diastereomer of the 3,8-diazabicyclo[3.2.1]octane product. This process can create up to four new contiguous stereogenic centers in a single operation, highlighting its efficiency in building molecular complexity.[4]
III. Experimental Design: From Precursor to Product
A successful intramolecular cycloaddition strategy hinges on the rational design of the linear precursor. The key is to connect a secondary cyclic amine to a suitable dipolarophile via a tether that also incorporates an aldehyde functionality.
Caption: General Experimental Workflow for Synthesis.
Protocol: General Procedure for Intramolecular Azomethine Ylide Cycloaddition
This protocol describes a representative procedure for the synthesis of a substituted 3,8-diazabicyclo[3.2.1]octane derivative.
Principle: An N-substituted pyrrolidine bearing a tethered aldehyde and a terminal alkene undergoes an acid-catalyzed intramolecular [3+2] cycloaddition upon heating, with concomitant removal of water to yield the target bicyclic amine.
Materials & Reagents:
-
Aldehyde-alkene precursor (1.0 equiv)
-
Benzoic acid (0.1 - 0.2 equiv)
-
Anhydrous Toluene (approx. 0.05 - 0.1 M solution)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a reflux condenser under a positive pressure of an inert gas.
-
Reagent Charging: To the flask, add the aldehyde-alkene precursor (1.0 equiv) and the acid catalyst (e.g., benzoic acid, 0.1 equiv).
-
Solvent Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water will be visible as it collects in the Dean-Stark trap.
-
Causality Note: The removal of water is critical. It shifts the equilibrium of the initial condensation step, promoting the formation of the iminium ion necessary for the subsequent generation of the azomethine ylide.[4]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (to remove the acid catalyst) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to isolate the 3,8-diazabicyclo[3.2.1]octane product.
-
Characterization: Confirm the structure, purity, and stereochemistry of the final product using NMR (¹H, ¹³C, COSY, NOESY), high-resolution mass spectrometry (HRMS), and IR spectroscopy.
IV. Key Parameters and Optimization Insights
The success of this reaction is governed by several interconnected factors. Understanding these allows for rational optimization and troubleshooting.
| Parameter | Influence & Rationale | Typical Conditions |
| Catalyst | A weak Brønsted acid is required to catalyze the initial condensation without promoting side reactions. Benzoic acid is effective and easily removed during work-up.[4] | 10-20 mol% Benzoic Acid |
| Solvent | A non-polar, aprotic solvent capable of forming an azeotrope with water is essential. Toluene and xylene are standard choices. | Toluene, Xylene |
| Temperature | High temperatures are necessary to overcome the activation energy for both ylide formation and the cycloaddition, as well as to ensure efficient azeotropic water removal. | Reflux (110-140 °C) |
| Concentration | The reaction is intramolecular, so it should be run under reasonably dilute conditions (0.01-0.1 M) to disfavor intermolecular side reactions. | 0.05 M |
| Tether Integrity | The length and conformational bias of the chain linking the dipole and dipolarophile are paramount for stereocontrol. A 3-to-4 atom tether is common for forming the five-membered pyrrolidine ring during cyclization. | C3-C4 Alkyl/Ether Chain |
| Dipolarophile | While electron-deficient alkenes react faster, the high effective molarity of the intramolecular setup often allows for successful cycloaddition with unactivated, alkyl-substituted alkenes.[6] | Unactivated or Activated Alkenes |
V. Conclusion
The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a robust and highly efficient strategy for the stereoselective synthesis of the 3,8-diazabicyclo[3.2.1]octane core. Its ability to rapidly generate molecular complexity from simple, modular precursors makes it an invaluable tool for researchers in medicinal chemistry and natural product synthesis. By understanding the underlying mechanism and the key experimental parameters detailed in this guide, scientists can confidently apply this powerful reaction to accelerate the discovery and development of novel chemical entities.
References
- Title: Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Title: Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization Source: Organic Letters URL: [Link]
-
Title: Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Intramolecular 1,3‐Dipolar Cycloaddition Reactions Source: Semantic Scholar URL: [Link]
-
Title: An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues Source: ResearchGate URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: MDPI URL: [Link]
-
Title: Azomethine ylide Source: Wikipedia URL: [Link]
Sources
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Azomethine ylide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3,8-Diazabicyclo[3.2.1]octane Functionalization
Welcome to the technical support center for the functionalization of the 3,8-diazabicyclo[3.2.1]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile bicyclic diamine. The unique structural and electronic properties of this scaffold, while offering significant advantages in medicinal chemistry, can also present specific synthetic hurdles. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Section 1: General Considerations & FAQs
This section addresses overarching challenges and frequently asked questions pertinent to the functionalization of the 3,8-diazabicyclo[3.2.1]octane core.
FAQ 1: We are observing a mixture of N3 and N8 functionalized products. How can we achieve selective functionalization?
This is the most common challenge encountered with this scaffold. The two nitrogen atoms, N3 and N8, exhibit different steric and electronic environments, which can be exploited to achieve selectivity.
-
Steric Hindrance: The N8 nitrogen is a bridgehead amine and is generally more sterically hindered than the N3 nitrogen, which resides in a six-membered ring resembling a piperidine. For reactions sensitive to steric bulk, such as those involving bulky electrophiles, preferential functionalization at the N3 position is often observed.
-
Electronic Effects: The N3 nitrogen is a secondary amine, while the N8 nitrogen is a tertiary amine within the bicyclic system. Their relative nucleophilicity can be influenced by the reaction conditions.
Strategies for Selective Functionalization:
-
Protecting Group Strategy: This is the most reliable method to ensure regioselectivity. The use of an orthogonal protecting group strategy allows for the sequential functionalization of the two nitrogen atoms.[1] The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the nitrogens, allowing the other to be functionalized.[2] The Boc group can be subsequently removed under acidic conditions to allow for further modification at the newly freed nitrogen.[1]
-
Typical Protocol for Monoprotection: To a solution of 3,8-diazabicyclo[3.2.1]octane in a suitable solvent (e.g., dichloromethane or THF), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). The mono-Boc protected compound can then be isolated and used for subsequent reactions.
-
-
Reaction Condition Optimization: In some cases, selectivity can be achieved without protecting groups by carefully tuning the reaction parameters:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Electrophile Choice: Using a sterically demanding electrophile will favor reaction at the less hindered N3 position.
-
Section 2: Troubleshooting N-Arylation (Buchwald-Hartwig Amination)
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with the 3,8-diazabicyclo[3.2.1]octane core.[3] However, several issues can arise.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired N-arylated product is a frequent issue. The troubleshooting workflow below can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low N-arylation yield.
Detailed Causality and Solutions:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Ensure proper activation of the precatalyst. The choice of base and solvent plays a crucial role in this step.[4] For challenging couplings, consider using a pre-formed Pd(0) source like Pd₂(dba)₃.
-
-
Suboptimal Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]
-
Solution: Screen a variety of bulky, electron-rich phosphine ligands. For sterically hindered amines like the 3,8-diazabicyclo[3.2.1]octane scaffold, ligands such as XPhos, RuPhos, or BrettPhos are often effective.[6]
-
-
Incorrect Base: The base deprotonates the amine, which is a key step in the catalytic cycle.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.[7]
-
Solvent Issues: The solvent must be able to dissolve the reactants and the catalyst system. Water and oxygen can deactivate the catalyst.
-
Solution: Toluene, dioxane, and THF are common solvents.[4] Ensure the solvent is anhydrous and thoroughly degassed before use.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[4]
-
Solution: If you are using an aryl chloride and observing low reactivity, consider switching to the corresponding aryl bromide or iodide if possible.
-
Problem 2: Formation of Hydrodehalogenation Side Product
The reduction of the aryl halide to the corresponding arene is a common side reaction in Buchwald-Hartwig amination, leading to lower yields of the desired product.[3]
Causality: This side reaction occurs via a competing β-hydride elimination pathway from a palladium-amide intermediate.[3]
Solutions:
-
Ligand Choice: Employ bulky phosphine ligands that favor reductive elimination of the C-N bond over β-hydride elimination.
-
Base Selection: The choice of base can influence the rate of competing pathways. Experiment with different bases to minimize this side reaction.
| Parameter | Recommendation for N-Arylation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands that promote reductive elimination.[6] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases to facilitate amine deprotonation.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed to prevent catalyst deactivation.[4] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Section 3: Troubleshooting Reductive Amination
Reductive amination is a versatile method for the N-alkylation of the 3,8-diazabicyclo[3.2.1]octane scaffold with aldehydes or ketones.
Problem 1: Incomplete Reaction or Low Yield
This is often due to inefficient imine formation or reduction.
Caption: Troubleshooting workflow for reductive amination.
Detailed Causality and Solutions:
-
Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine/water may not favor the imine.
-
Incorrect Reducing Agent: The reducing agent may be too harsh, reducing the carbonyl starting material before imine formation, or too weak to reduce the imine effectively.
-
Solution: Use a reducing agent that selectively reduces the imine in the presence of the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃) are excellent choices for this purpose.[8]
-
-
Solvent Incompatibility: The solvent can affect both the imine formation and the stability of the reducing agent.[9]
Problem 2: Over-alkylation
In some cases, particularly with primary amines, the newly formed secondary amine can react further with the aldehyde to give a tertiary amine.
Causality: The product of the first reductive amination is still nucleophilic and can compete with the starting amine for the carbonyl compound.
Solutions:
-
Stoichiometry Control: Use a slight excess of the amine to favor the mono-alkylation product.
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration, thereby minimizing the chance of the product reacting further.
| Parameter | Recommendation for Reductive Amination | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB), NaCNBH₃ | Selectively reduces the imine in the presence of a carbonyl.[8] |
| Solvent | DCE, DCM, THF (for STAB) | Aprotic solvents compatible with hydride reagents.[9] |
| Additive | Acetic Acid (catalytic) | Catalyzes imine formation.[8] |
| Temperature | Room Temperature | Generally sufficient for most reductive aminations. |
Section 4: Troubleshooting Acylation Reactions
Acylation is a common transformation to introduce carbonyl functionalities onto the 3,8-diazabicyclo[3.2.1]octane scaffold.
Problem: Low Yield or Incomplete Conversion
-
Insufficiently Reactive Acylating Agent:
-
Solution: If using an acid chloride or anhydride, ensure it is fresh and has not been hydrolyzed. For less reactive carboxylic acids, an activating agent such as HATU, HOBt, or EDC is necessary to form a more reactive intermediate.
-
-
Base Incompatibility:
-
Solution: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. Ensure at least one equivalent of the base is used.
-
-
Steric Hindrance:
-
Solution: For reactions at the more hindered N8 position, a more reactive acylating agent and longer reaction times or elevated temperatures may be required.
-
Section 5: Purification Challenges
The basic nature of the 3,8-diazabicyclo[3.2.1]octane core can sometimes complicate purification.
Problem: Difficulty in Removing Basic Impurities or Isolating the Product
-
Silica Gel Chromatography: The basic nitrogens can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution:
-
Base-Washed Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1-2% TEA in ethyl acetate/hexanes) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.
-
Reverse-Phase Chromatography: For more polar derivatives, reverse-phase HPLC with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective.
-
-
-
Aqueous Work-up:
-
Solution: Acid-base extraction can be a powerful purification tool. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which can be extracted into an organic solvent. Careful selection of pH is crucial to avoid unwanted reactions or deprotection.[10]
-
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Kollmar, M., & Beller, M. (n.d.).
- Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(10), 1159-1162.
- Paliulis, O., et al. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Chemistry of Heterocyclic Compounds, 43, 245-246.
- Kocienski, P. J. (2001). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (20), 2495-2508.
- Dunn, P. J. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable.
- García, A., et al. (2020). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry, 18(28), 5345-5354.
- Anonymous. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Chemistry LibreTexts. (2023).
- WuXi AppTec Content Team. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Schmalz, H.-G., et al. (2022). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Bridges. Organic & Biomolecular Chemistry, 20(44), 8633-8639.
- Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry, 89(5), 2904-2915.
- Renaud, P., et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, e202502441.
- Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(6), 876-884.
- Hashimoto, T., et al. (2012). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system.
- Almendros, P., & Al-Terkawi, K. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1058.
- Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
- Lievens, L. (2012). Approaching Synthesis Problems. University of California, Davis.
- Teasdale, A. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology Europe, 29(6).
- Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2202-2205.
- Sanders, W. (2026). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
- Davies, H. M. L., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
- Thermo Fisher Scientific. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
- Fekri, L. Z., & Nikpassand, M. (2021). 1,4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. Chemical Review and Letters, 4(1), 37-42.
- Reddit. (2023). Issues during thiol synthesis. r/chemistry.
- Buchwald, S. L., et al. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Sigma-Aldrich.
- Padwa, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PubMed.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. reddit.com [reddit.com]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
side reactions in the synthesis of 8-azabicyclo[3.2.1]octanes
Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octanes
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions in Tropane Core Synthesis[1]
Welcome to the Technical Support Center
You are likely here because your NMR shows a forest of unidentified peaks, or your reaction flask contains a brown, intractable tar instead of the crystalline tropinone you expected. The 8-azabicyclo[3.2.1]octane core is thermodynamically stable once formed, but the pathways to access it—specifically the Robinson-Schöpf reaction and [4+3] cycloadditions—are fraught with kinetic traps.
This guide moves beyond standard protocols to address the causality of failure. We focus on the "hidden" side reactions that deplete yield and purity.[1]
Module 1: The Robinson-Schöpf Reaction
The Standard Route: Double Mannich condensation of succindialdehyde, methylamine, and acetonedicarboxylic acid (or acetone).
The Core Problem: Succindialdehyde Instability
The most frequent point of failure is not the condensation itself, but the integrity of the succindialdehyde precursor. Succindialdehyde is notoriously unstable and prone to self-polymerization.[1]
Symptom: Reaction mixture turns dark brown/black immediately; low yield of tropinone; "gummy" crude product.[1] Diagnosis: Oligomerization of succindialdehyde before it can engage in the Mannich reaction.[1]
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
|---|---|---|
| Tar Formation | Use of isolated succindialdehyde.[1] | Switch to in situ generation. Hydrolyze 2,5-dimethoxytetrahydrofuran with 0.6M HCl immediately prior to addition. Do not store the free aldehyde.[1] |
| Linear Byproducts | pH drift away from the optimum (pH 5–7).[1] | Buffer the system. The "double Mannich" requires a delicate equilibrium. Use a Citrate-Phosphate buffer.[1] If pH > 9, polymerization dominates.[1] If pH < 4, the amine is fully protonated and non-nucleophilic. |
| 1,2,6-Trisubstituted Piperidines | Incomplete cyclization (Single Mannich).[1] | Dilution Control. High concentrations favor intermolecular polymerization over intramolecular ring closure.[1] Maintain concentration < 0.1 M. |
Visualizing the Failure Pathway
The following diagram illustrates the kinetic competition between the desired cyclization and the fatal oligomerization pathway.
Figure 1: Kinetic competition in the Robinson-Schöpf reaction.[1] Note that the "Success Path" (Green) relies strictly on pH control and dilution.
Module 2: [4+3] Cycloaddition Strategies
The Precision Route: Reaction of oxyallyl cations with pyrroles or furans.[2]
The Core Problem: Electrophilic Substitution vs. Cycloaddition
Oxyallyl cations are ambivalent species; they can act as 2π components in cycloadditions or simply as electrophiles.[1] When reacting with electron-rich heterocycles like pyrroles, the reaction often diverges.[1]
Symptom: Product is a substituted pyrrole (linear addition) rather than a bicyclic system. Diagnosis: The pyrrole acted as a nucleophile in a Friedel-Crafts type alkylation instead of a diene in a [4+3] cycloaddition.[1]
Troubleshooting Protocol:
| Issue | Root Cause | Corrective Action |
|---|---|---|
| Friedel-Crafts Product | Oxyallyl cation is too "hard" (electrophilic). | N-Protection is mandatory. Naked pyrroles almost always undergo substitution.[1] Protect the nitrogen with a bulky, electron-withdrawing group (e.g., TIPS, Boc) to suppress nucleophilicity and force the diene reactivity. |
| Exo/Endo Mixtures | Lack of cation stabilization.[1] | Solvent Choice. Use highly polar solvents (e.g., TFE or nitromethane) or Lewis acids that stabilize the "W-conformation" of the oxyallyl cation, favoring the compact endo transition state. |
| Alpha-Halo Ketone Recovery | Failed cation generation.[1] | Reductant Surface Area. If using Zn/Cu or Fe2(CO)9 to generate the cation from polyhaloketones, the metal surface must be activated. Sonicate the metal powder prior to addition.[1] |
Visualizing the Selectivity
Figure 2: Divergent pathways in [4+3] cycloadditions.[1][2] N-protection effectively blocks the red path (Substitution).
Module 3: FAQ & Downstream Issues
Q: I formed the tropinone, but reduction to the alcohol (tropine) gives the wrong isomer. Why? A: This is a classic stereochemical issue.
-
Kinetic Control (NaBH4/MeOH): Attacks from the less hindered face, yielding the endo-alcohol (Tropine).
-
Thermodynamic Control (Na/EtOH): Yields the more stable exo-alcohol (Pseudotropine).[1]
-
Note: In 8-azabicyclo[3.2.1]octanes, the bridgehead nitrogens create significant steric bulk.[1] Verify your isomer using the H3-proton coupling constant in NMR (Endo: triplet, J ~ 4-5 Hz; Exo: multiplet, J > 9 Hz due to anti-periplanar coupling).
Q: My product purity drops significantly after column chromatography. Is it decomposing? A: Likely, yes. The tertiary amine in the bridgehead is basic and prone to N-oxidation on silica gel, especially if the silica is acidic or if methanol is used in the eluent without ammonia.
-
Fix: Pre-treat your silica gel with 1-2% Triethylamine (TEA) or use Alumina (neutral) for purification.[1]
Q: I am trying to alkylate the nitrogen, but I'm getting elimination products. A: Quaternization of the bridgehead nitrogen creates a leaving group. If you use a strong base or heat, Hofmann elimination can open the bridge, destroying the bicycle to form a cycloheptadienylamine.
-
Fix: Use mild alkylating agents (e.g., alkyl triflates) at low temperatures and avoid strong bases during the workup of quaternary salts.
References
-
Robinson, R. (1917).[1][3][4] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[1] Link
-
Harmata, M. (2010).[1][5] "The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles." Chemical Communications, 46(47), 8886-8903.[1] Link
-
Cha, J. Y., et al. (2023).[1] "Rapid Synthesis of Psychoplastogenic Tropane Alkaloids." JACS Au, 3(10), 2674–2681.[1] Link[1]
-
Rigby, J. H., & Pigge, F. C. (1997).[1][5] "[4 + 3] Cycloaddition Reactions." Organic Reactions, 51, 351-478.[1][5] Link[1]
Sources
stability studies of (1R,5S)-3,8-diazabicyclo[3.2.1]octane under acidic/basic conditions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Stability & Handling of (1R,5S)-3,8-Diazabicyclo[3.2.1]octane
Welcome to the Stability Support Center
You are accessing the technical repository for (1R,5S)-3,8-diazabicyclo[3.2.1]octane (commonly referred to as the 3,8-diaza bridged scaffold ).[1] This bicyclic diamine is a critical pharmacophore in neurochemistry and medicinal synthesis.
Unlike standard piperazines, this bridged system exhibits unique pKa differentials and solubility challenges. This guide bypasses generic advice to address the specific physicochemical behaviors of the [3.2.1] bicyclic core under stress conditions.
Quick Reference: Stability Dashboard
| Parameter | Condition | Stability Rating | Key Risk Factor |
| Acidic (pH < 3) | Aqueous HCl / TFA | High | The core ring is chemically inert.[1] Salts are stable but hygroscopic. |
| Basic (pH > 10) | NaOH / Carbonates | Moderate | Free base is stable in solution but reacts with atmospheric CO₂ (Carbamation). |
| Oxidative | Peroxides / Air | Low to Moderate | Susceptible to N-oxidation (N-oxide formation) at the N3 position.[1] |
| Thermal | > 100°C | High | Stable, but the free base may sublime/volatilize under high vacuum. |
Module 1: Acidic Conditions (Protonation & Salts)
Context: Researchers often handle this molecule as a dihydrochloride or tartrate salt to improve handling. The core [3.2.1] skeleton is thermodynamically robust and does not undergo ring-opening hydrolysis under standard acidic conditions.[1]
Common Issue: "My material turned into a sticky gum after acid treatment."
Diagnosis: Hygroscopicity of the Dihydrochloride Salt. The dihydrochloride salt of 3,8-diazabicyclo[3.2.1]octane is extremely hygroscopic.[1] Exposure to ambient moisture transforms the crystalline solid into a deliquescent gum.
Troubleshooting Protocol:
-
Drying: Do not rely on standard rotary evaporation. Use a high-vacuum manifold (< 1 mbar) at 40°C for 12 hours.
-
Lyophilization: If the gum persists, dissolve in minimal water, freeze, and lyophilize. This yields a fluffy, handleable solid.
-
Solvent Swap: Triturate the gum with anhydrous diethyl ether or acetonitrile to induce crystallization.
FAQ: Acid Stability
Q: Will strong acids (e.g., 6M HCl, 100°C) cleave the bridge? A: No. The [3.2.1] bicyclic system is geometrically constrained. Unlike strained aziridines or specific lactams, this bridged system obeys Bredt’s rule constraints that discourage ring-opening elimination pathways under standard hydrolytic conditions.[1] It is stable to refluxing 6M HCl, which is often used to remove N-protecting groups (like Boc or Cbz) attached to it.[1]
Module 2: Basic Conditions (Free Base Isolation)
Context: Isolating the free base for nucleophilic substitution reactions is the most error-prone step due to its high water solubility.[1]
Common Issue: "I cannot extract the free base from the aqueous layer."
Diagnosis: High Polarity & Partition Coefficient (LogP). The free base is a polar diamine. Standard extraction with Ethyl Acetate or Ether often fails because the molecule prefers the aqueous phase, even at pH 12.
Corrective Workflow:
-
pH Adjustment: Ensure the aqueous phase is pH > 12 using 50% NaOH. (The pKa of the secondary amines is ~9-10; you must suppress ionization completely).[1]
-
Solvent Choice: Use DCM (Dichloromethane) or Chloroform mixed with Isopropanol (9:1 ratio) . The alcohol increases the polarity of the organic phase, improving extraction efficiency.
-
Salting Out: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the diamine in water.
Visualizing the Equilibrium
The diagram below illustrates the species distribution and the risk of carbamate formation upon exposure to air.
Figure 1: Interconversion and degradation risks. Note the susceptibility of the free base to atmospheric CO₂.[1]
Module 3: Analytical Troubleshooting
Context: The molecule lacks a strong chromophore (UV active group), making standard HPLC detection difficult.
Issue: "No signal on HPLC-UV at 254 nm."
Explanation: The scaffold consists of saturated C-C, C-H, and C-N bonds. It has zero absorbance in the UV range unless derivatized.
Recommended Analytical Methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method.[1] Run in ESI+ mode . You will see a strong [M+H]+ peak.
-
Note: Use a high-pH compatible column (e.g., C18 with high carbon load) and an ammonium bicarbonate buffer (pH 10) to retain the polar free base.
-
-
CAD (Charged Aerosol Detection) or ELSD: If MS is unavailable, these universal detectors work well for non-chromophoric amines.
-
Derivatization: React with Benzoyl Chloride or Fmoc-Cl pre-column to introduce a UV-active chromophore for standard HPLC.[1]
Experimental Protocol: Stress Testing
To validate the stability of your specific lot, follow this rapid stress-test protocol.
Step 1: Oxidative Stress (N-Oxide Check) [1]
-
Dissolve 10 mg of (1R,5S)-3,8-diazabicyclo[3.2.1]octane in 1 mL Methanol.
-
Add 100 µL of 30% H₂O₂.
-
Incubate at RT for 4 hours.
-
Analyze by LC-MS: Look for a peak at [M+16+H]+ .
-
Result: N-oxidation is likely at the N3 position (less sterically hindered than the bridgehead N8).[1]
-
Step 2: Atmospheric Stability (Carbamate Check)
-
Place 50 mg of the free base in an open vial.
-
Expose to ambient air for 24 hours.
-
Analyze by NMR (D₂O): Look for new peaks or broadening, indicating ammonium carbonate/carbamate species formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12430587, 3,8-Diazabicyclo[3.2.1]octane. Retrieved from [Link]
-
Dinsmore, C. J., et al. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase.[1][2] Organic Letters, 3(6), 865-868.[1][2] (Demonstrates stability of the core during synthesis). Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard (2025). 3,8-Diazabicyclo[3.2.1]octane Properties. Retrieved from [Link][3]
Sources
Technical Support Center: Regioselective Functionalization of the 3,8-Diazabicyclo[3.2.1]octane Core
Welcome to the technical support center for the regioselective functionalization of the 3,8-diazabicyclo[3.2.1]octane core. This bicyclic scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous bioactive compounds, including analgesics and potential treatments for neurodegenerative diseases.[1][2] Its rigid conformation and the distinct steric and electronic environments of its two nitrogen atoms (N3 and N8) present unique challenges and opportunities for selective chemical modification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting advice for issues encountered during the synthesis and functionalization of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the N3 and N8 positions, and how do they influence reactivity?
A1: The N3 and N8 nitrogens in the 3,8-diazabicyclo[3.2.1]octane core possess distinct steric and electronic properties that govern their reactivity.
-
N8 (Bridgehead Nitrogen): This nitrogen is part of a five-membered ring and is sterically more hindered than N3. Its lone pair is generally less accessible to incoming electrophiles.
-
N3 (Non-Bridgehead Nitrogen): This nitrogen is part of a six-membered ring and is significantly more sterically accessible. It typically exhibits higher nucleophilicity and is the more reactive site for many electrophilic substitution reactions.
This inherent difference in reactivity is the cornerstone of achieving regioselectivity. Under kinetically controlled conditions, reactions will often favor substitution at the more accessible N3 position.
Q2: I am attempting a simple N-alkylation. Why am I getting a mixture of N3- and N8-alkylated products, along with some di-alkylation?
A2: This is a classic challenge. While N3 is more nucleophilic, the difference is not always sufficient to ensure perfect selectivity, especially with highly reactive alkylating agents or under forcing conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) will favor the kinetically preferred N3-alkylation product.
-
Use a Bulky Base: Employing a sterically hindered base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) can help deprotonate the less hindered N3 position preferentially.[3]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to favor mono-alkylation. A large excess will inevitably lead to di-substitution.
-
Consider the Alkylating Agent: Less reactive alkylating agents (e.g., alkyl bromides vs. iodides) can sometimes offer better control.
Q3: How can I achieve selective functionalization at the N8 position?
A3: Selective functionalization at the sterically hindered N8 position requires a strategic approach, typically involving protecting groups.
The most common and effective strategy is:
-
Protect the N3 Position: The more reactive N3 nitrogen is first protected with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under a wide range of reaction conditions and its straightforward removal.[2]
-
Functionalize the N8 Position: With N3 blocked, the N8 position is now the only available site for reaction. Standard alkylation, acylation, or arylation conditions can be applied.
-
Deprotect the N3 Position: The protecting group is then removed to yield the N8-functionalized product.
This sequence ensures that the desired regiochemistry is achieved with high fidelity.
Q4: What are the best protecting groups for the 3,8-diazabicyclo[3.2.1]octane core, and what are the recommended conditions for their removal?
A4: The choice of protecting group is critical and depends on the planned subsequent reaction steps.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂, TEA, DCM | Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane | Stable to a wide range of conditions; easily removed with acid.[2] |
| Carbobenzyloxy | Cbz (or Z) | Benzyl chloroformate, base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid-labile groups. Not suitable if subsequent steps involve hydrogenation. |
| Benzyl | Bn | Benzyl bromide, base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | Similar to Cbz, offers robust protection. |
Q5: My NMR spectrum is complex. How can I definitively assign the regiochemistry of my mono-substituted product?
A5: High-field 1H and 2D NMR spectroscopy are powerful tools for determining the regiochemistry.[1]
-
1H NMR: Look for characteristic shifts. Protons on carbons adjacent to the substituted nitrogen will experience a downfield shift. The symmetry of the molecule will also be broken, leading to more complex splitting patterns.
-
2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for establishing connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive. Look for long-range correlations (2-3 bonds) between the protons of the substituent (e.g., the CH₂ of a benzyl group) and the carbons of the bicyclic core. A correlation to C2 and C4 would indicate N3 substitution, while a correlation to C1 and C5 would point to N8 substitution.
-
Computational modeling can also be used to predict the 1H and 13C NMR spectra of the possible isomers, which can then be compared to the experimental data.[4]
Troubleshooting Guides
Scenario 1: Low Yield in N-Arylation Reactions
Problem: You are attempting a Buchwald-Hartwig or Ullmann-type N-arylation and observing low conversion or decomposition of your starting material.
Potential Causes & Solutions:
-
Ligand Choice: The choice of phosphine ligand is critical. Experiment with a panel of ligands (e.g., XPhos, SPhos, DavePhos) to find the optimal one for your specific substrate combination.
-
Base Sensitivity: The 3,8-diazabicyclo[3.2.1]octane core can be sensitive to strong bases at elevated temperatures. Consider using a weaker base (e.g., K₃PO₄ instead of NaOtBu) or running the reaction at a lower temperature for a longer period.
-
Solvent Effects: Ensure your solvent is rigorously dried. Trace amounts of water can poison the catalyst and hydrolyze starting materials. Toluene or dioxane are common choices.
-
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (N₂ or Ar) and that all reagents and solvents are properly degassed.
Scenario 2: Epimerization or Racemization During a Reaction
Problem: You start with an enantiomerically pure 3,8-diazabicyclo[3.2.1]octane derivative, but the product is a mixture of enantiomers or diastereomers.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strongly acidic or basic conditions, or high temperatures, can lead to epimerization at stereocenters adjacent to the nitrogen atoms.
-
Mechanism-Dependent Racemization: Some reaction mechanisms may proceed through intermediates that are achiral or can readily racemize.
-
Mitigation Strategies:
-
Use milder reaction conditions wherever possible.
-
If a reaction is known to cause racemization, consider introducing the chiral center at a later stage in the synthesis.
-
Chiral chromatography may be necessary to separate the desired stereoisomer.
-
Experimental Protocols & Workflows
Protocol: Regioselective N3-Boc Protection
-
Dissolve 3,8-diazabicyclo[3.2.1]octane (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (TEA, 1.2 eq) and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N3-Boc protected product.
Workflow for N8-Selective Functionalization
Caption: Workflow for selective N8 functionalization.
This structured approach, leveraging the inherent reactivity differences and the power of protecting group chemistry, is fundamental to successfully navigating the synthesis of complex molecules based on the 3,8-diazabicyclo[3.2.1]octane core.
References
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. [Link]
-
Gao, D., Penno, C., & Wünsch, B. (n.d.). Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. ResearchGate. [Link]
-
Cignarella, G., et al. (1961). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. Journal of the American Chemical Society. [Link]
-
Kovács, L., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
Sources
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
Technical Support Center: Overcoming Solubility Challenges with (1R,5S)-3,8-diazabicyclo[3.2.1]octane Derivatives
Welcome to the technical support center for (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered during experimentation with this important class of compounds. The rigid bicyclic structure of these derivatives, while often crucial for biological activity, can present significant challenges in achieving adequate solubility for in vitro assays, formulation development, and in vivo studies. This resource offers troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying principles to help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives.
Q1: Why are my (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives poorly soluble in aqueous media?
A1: The solubility of these derivatives is largely dictated by the interplay of their rigid, bicyclic core and the nature of their substituents. The parent 3,8-diazabicyclo[3.2.1]octane scaffold possesses two basic nitrogen atoms, which can be protonated to enhance aqueous solubility. However, bulky, lipophilic substituents, often necessary for target engagement, can significantly decrease water solubility. Furthermore, the crystalline structure of the solid form can have a high lattice energy that is difficult to overcome with the energy of solvation, further limiting solubility.[1]
Q2: I'm observing precipitation of my compound during my in vitro assay. What is the likely cause?
A2: Precipitation during in vitro assays is a common issue and can stem from several factors. Often, a compound is initially dissolved in a water-miscible organic solvent like DMSO and then diluted into an aqueous buffer for the assay. If the final concentration of the compound in the assay medium exceeds its thermodynamic solubility, it will precipitate. This is particularly prevalent with basic compounds like the (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives when the pH of the assay buffer is not sufficiently acidic to maintain the protonated, more soluble form of the molecule.
Q3: How does pH influence the solubility of these basic compounds?
A3: The solubility of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives is highly pH-dependent.[2][3] As weak bases, they exist in equilibrium between their un-ionized (free base) and ionized (protonated) forms. The un-ionized form is generally less water-soluble, while the ionized form is more soluble. In acidic conditions (low pH), the equilibrium shifts towards the protonated, more soluble form. Conversely, in neutral or basic conditions (higher pH), the un-ionized, less soluble form predominates, which can lead to precipitation.[2][3]
Q4: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for my compound?
A4: The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] Poorly soluble derivatives of (1R,5S)-3,8-diazabicyclo[3.2.1]octane often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] Understanding your compound's BCS class is crucial as it helps in selecting the most appropriate strategy to enhance its bioavailability. For instance, for a BCS Class II compound, improving the dissolution rate is often the primary goal.[5]
II. Troubleshooting Guide: Step-by-Step Solutions
This section provides a structured approach to diagnosing and resolving solubility issues with your (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives.
Issue 1: Inconsistent or low solubility data.
Causality: Variability in experimental conditions, such as temperature, agitation rate, and equilibration time, can lead to inconsistent solubility measurements. The presence of different solid forms (polymorphs, solvates) can also result in different apparent solubilities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent solubility data.
Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivative to a series of vials containing buffered aqueous solutions across a relevant pH range (e.g., pH 2, 5, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Sample Collection: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Separation: Centrifuge the aliquot to remove any remaining suspended particles. Further clarify the supernatant by passing it through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS.[6]
-
Solid Phase Characterization: Analyze the remaining solid material from the vials using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt disproportionation).[6]
Issue 2: Compound precipitates when diluted from a DMSO stock solution into aqueous buffer.
Causality: This is a classic example of exceeding the kinetic solubility of the compound. While the compound may be highly soluble in the DMSO stock, its solubility in the final aqueous buffer is much lower.
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation from stock solutions.
Detailed Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
-
Compound Preparation: Prepare serial dilutions of the (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivative in DMSO in a 384-well microplate.
-
Assay Setup: In a separate 384-well microplate, add the desired aqueous buffer.
-
Mixing and Measurement: Use an automated liquid handler to transfer the DMSO stock solutions to the buffer plate. Immediately place the plate in a microplate nephelometer.
-
Data Acquisition: Measure the light scattering (nephelometry units) over a defined period. The onset of a significant increase in light scattering indicates precipitation.
-
Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which precipitation begins is the kinetic solubility.[7] This method allows for rapid screening of different buffer conditions and co-solvent concentrations.[7]
III. Advanced Strategies for Solubility Enhancement
When simple pH adjustment or co-solvent use is insufficient, more advanced strategies are required.
Salt Formation
For ionizable compounds like the (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives, salt formation is a highly effective and widely used method to improve solubility and dissolution rate.[8][9][10]
Causality: By reacting the basic nitrogen atoms of the diazabicyclooctane core with an acid, a salt is formed. This salt is an ionic compound that generally has a much higher aqueous solubility than the free base.[11][12]
Considerations for Salt Selection:
-
pKa difference: A significant difference between the pKa of the basic compound and the acidic counter-ion (ideally > 3) favors stable salt formation.[12]
-
Physicochemical properties of the salt: The chosen salt form should not only have improved solubility but also acceptable stability, hygroscopicity, and crystallinity.
-
Toxicity of the counter-ion: The counter-ion must be pharmaceutically acceptable and non-toxic.
Table 1: Common Counter-ions for Basic Drugs
| Counter-ion | Acid | pKa of Acid | Comments |
| Hydrochloride | Hydrochloric acid | -7.0 | Commonly used, can be hygroscopic. |
| Sulfate | Sulfuric acid | -3.0, 1.99 | Can form stable, crystalline salts. |
| Mesylate | Methanesulfonic acid | -1.9 | Often forms crystalline, non-hygroscopic salts. |
| Tosylate | p-Toluenesulfonic acid | -2.8 | Similar to mesylate, but with a larger counter-ion. |
| Maleate | Maleic acid | 1.9, 6.07 | Can improve solubility and stability. |
| Fumarate | Fumaric acid | 3.03, 4.44 | Often used to form stable, crystalline salts. |
Experimental Workflow: Salt Screening
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions.
-
Salt Formation: In small-scale experiments, react the (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivative with each selected counter-ion in a suitable solvent system.
-
Isolation and Characterization: Isolate any resulting solid material and characterize it using techniques like XRPD, DSC, and thermogravimetric analysis (TGA) to confirm salt formation and assess its properties.
-
Solubility Assessment: Determine the aqueous solubility of the most promising salt forms using the shake-flask method described earlier.
Prodrug Strategies
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[13] This approach can be used to temporarily mask the physicochemical properties that lead to poor solubility.[13]
Causality: For amine-containing compounds, a common prodrug strategy is to create a more water-soluble derivative that is enzymatically or chemically cleaved in the body to regenerate the parent amine.[13][14]
Example Prodrug Approach: N-Phosphonooxymethyl Derivatives
One novel approach for tertiary amines involves derivatization to form N-phosphonooxymethyl quaternary amine prodrugs.[15][16]
-
Mechanism: These prodrugs are highly water-soluble due to the negatively charged phosphate group.[16] In vivo, they are substrates for enzymes like alkaline phosphatase, which cleaves the phosphate group.[15] The resulting intermediate is unstable and spontaneously breaks down to release the parent tertiary amine drug.[15]
-
Benefit: This strategy has been shown to increase aqueous solubility by several orders of magnitude. For example, the loxapine prodrug exhibited a more than 15,000-fold increase in aqueous solubility at pH 7.4 compared to the parent drug.[16]
Formulation-Based Approaches
These strategies involve the use of excipients to improve the solubility of the drug without chemically modifying it.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8] Poorly soluble, lipophilic compounds can be encapsulated within the hydrophobic core, forming an inclusion complex that has a much higher aqueous solubility.[17]
-
Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). Poorly soluble drugs can be incorporated into the hydrophobic core of these micelles, increasing their apparent solubility.[18]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[8][19] The amorphous form of a drug has a higher free energy and is more soluble than its crystalline counterpart.[8] Techniques like spray drying and hot-melt extrusion are used to prepare ASDs.[5][20]
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the basic nitrogens | Simple and cost-effective.[21] | Only applicable to ionizable compounds; risk of precipitation upon pH change.[3] |
| Salt Formation | Creation of a more soluble ionic form | Significant solubility increase; well-established.[8] | Potential for hygroscopicity, polymorphism, and disproportionation.[11] |
| Prodrugs | Covalent modification to a more soluble form | Can dramatically increase solubility; potential for targeted delivery.[22][23] | Requires chemical synthesis; potential for altered pharmacokinetics and toxicity.[13] |
| Cyclodextrins | Formation of inclusion complexes | High capacity for solubilization; can improve stability.[8] | Limited by the size of the drug and the cyclodextrin cavity; potential for nephrotoxicity with some cyclodextrins. |
| Surfactants | Micellar solubilization | Effective for highly lipophilic compounds.[18] | Potential for in vivo toxicity and drug precipitation upon dilution. |
| Solid Dispersions | Stabilization of the high-energy amorphous form | Can achieve supersaturation, leading to enhanced absorption.[8] | Physical instability (recrystallization) is a major concern; requires specialized manufacturing processes.[20] |
IV. References
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences. Available from:
-
Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (n.d.). Semantic Scholar. Available from:
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. Available from:
-
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics. Available from:
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review. Available from:
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025). American Pharmaceutical Review. Available from:
-
A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. (n.d.). PubMed. Available from:
-
API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences. Available from:
-
Prodrugs for Amines. (n.d.). PMC. Available from:
-
Prodrugs for Amines. (2008). ResearchGate. Available from:
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Capsugel. Available from:
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Available from:
-
Overcoming the Challenge of Poor Drug Solubility. (2025). American Pharmaceutical Review. Available from:
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Available from:
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available from:
-
Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candidate. (2025). BenchChem. Available from:
-
Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Available from:
-
The influence of pH on solubility in water. (n.d.). Available from:
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available from:
-
Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. (2024). WuXi AppTec. Available from:
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. Available from:
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from:
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Available from:
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Available from:
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- 13. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Hub: N-Boc-3,8-Diazabicyclo[3.2.1]octane Deprotection
Ticket ID: #DBO-882-DEP Status: Open Topic: Troubleshooting yield loss and isolation failures during Boc-deprotection of 3,8-diazabicyclo[3.2.1]octane scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Molecule Profile[1][2]
User Query: "I treated my N-Boc-3,8-diazabicyclo[3.2.1]octane with TFA/DCM. The TLC showed conversion, but after aqueous workup (NaHCO3/DCM extraction), my mass balance is near zero. Where is my product?"
Diagnosis: Your product is likely in the aqueous waste stream. The core scaffold, 3,8-diazabicyclo[3.2.1]octane (MW: ~112.17 g/mol ), is a highly polar, hygroscopic, bicyclic diamine.[1] Unlike standard lipophilic amines, the free base of this scaffold possesses high water solubility due to its compact structure and two basic nitrogen centers. Standard organic extraction protocols (DCM/Water) effectively partition the free base into the aqueous phase.
Target Molecule Profile
| Property | Value | Implication for Workup |
| CAS (Free Base) | 280-06-8 | Reference standard.[1][2] |
| CAS (8-Boc precursor) | 149771-44-8 | Lipophilic, easy to handle.[1] |
| CAS (3-Boc precursor) | 201162-53-0 | Lipophilic, easy to handle.[1] |
| pKa (approx) | ~9.5 & ~8.5 | Requires pH > 12 for full deprotonation.[1] |
| Solubility | High in H₂O, MeOH | Poor partition into DCM/Et₂O without salting out.[1] |
| Volatility | Moderate | Free base can sublime under high vacuum/heat.[1] |
Standard Operating Procedures (SOPs)
We recommend two primary workflows. Method A is preferred for storage stability (Salt Form).[1] Method B is required if the free base is strictly necessary for the next step (e.g., nucleophilic substitution).
Method A: Isolation as Dihydrochloride Salt (Recommended)
Best for: Long-term storage, stability, and ease of handling.[1]
-
Dissolution: Dissolve N-Boc-3,8-diazabicyclo[3.2.1]octane (1.0 equiv) in 1,4-dioxane (5 mL/mmol).
-
Note: Methanol can be used, but dioxane precipitates the product more effectively.
-
-
Acidolysis: Add 4M HCl in dioxane (10 equiv) dropwise at 0 °C.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; UV is weak).[1]
-
Workup (Filtration):
-
If solids form: Filter the white precipitate under inert atmosphere (N₂). Wash with cold Et₂O.[1]
-
If no solids form: Concentrate the mixture to ~20% volume, then add excess Et₂O to induce precipitation.
-
-
Drying: Dry under high vacuum at RT.
Method B: Isolation as Free Base (Advanced)
Best for: Immediate use in nucleophilic substitutions or couplings.[1]
-
Acidolysis: Treat substrate with TFA/DCM (1:4 ratio) for 2 hours at RT.
-
Concentration: Remove volatiles completely under reduced pressure. Do not heat above 40°C.
-
The "Trap": You now have the TFA salt. Do not add water/NaHCO₃ and extract with DCM.[1]
-
Correct Neutralization (Solid Phase Extraction):
-
Dissolve the crude TFA salt in minimal MeOH.
-
Elute through a column of Amberlyst® A-21 (weakly basic resin) or MP-Carbonate .[1]
-
Collect the neutral methanolic fractions.
-
-
Isolation: Carefully concentrate the methanol (no heat).
-
Result: Free base oil/semisolid.[1] Use immediately.
-
Troubleshooting Guide (FAQ)
Ticket #01: "My product disappeared after NaHCO₃ wash."
Q: I utilized the standard workup: quench with saturated NaHCO₃, extract with DCM. The organic layer is empty. A: The partition coefficient (LogP) of the free diamine favors water.
-
Fix: Take your aqueous layer.[1] Saturate it with NaCl (solid). Extract exhaustively (x5) with CHCl₃:Isopropanol (3:1) . This solvent mixture is more polar than DCM and can pull the diamine from the brine.
Ticket #02: "The product is a gummy solid that won't dry."
Q: I isolated the HCl salt, but it's a sticky gum, not a powder. A: This is likely due to excess trapped acid or water (hygroscopicity).[1]
-
Fix: Triturate the gum with anhydrous acetonitrile or diethyl ether with vigorous stirring (sonication helps). The gum should harden into a filterable white solid. Store in a desiccator.
Ticket #03: "Yield is >100% after TFA removal."
Q: I evaporated the TFA, but the mass is huge. A: You have isolated the bis-trifluoroacetate salt plus trapped TFA molecules in the crystal lattice.
-
Fix: Co-evaporate with Toluene or DCM (x3) to strip excess TFA.[1] Rely on NMR (¹⁹F and ¹H) to determine the exact salt stoichiometry before proceeding to the next step.
Decision Logic & Mechanism
The following diagram illustrates the critical decision points in the isolation process to prevent yield loss.
Caption: Workflow for isolating 3,8-diazabicyclo[3.2.1]octane emphasizing the avoidance of aqueous extraction for the free base.
Mechanistic Insight
The deprotection follows an acid-catalyzed E1-like elimination mechanism.[1]
-
Protonation: The carbonyl oxygen of the Boc group is protonated.[9]
-
Fragmentation: The tert-butyl cation cleaves, releasing a carbamic acid intermediate.[1]
-
Decarboxylation: The carbamic acid is unstable and spontaneously loses CO₂, revealing the amine.
-
Salt Formation: In the presence of strong acid (HCl/TFA), the highly basic bridgehead and secondary nitrogens immediately protonate, forming a charged species that is insoluble in non-polar organics.
Why the [3.2.1] system matters: The bicyclic framework imposes rigidity. Unlike linear diamines, the 3,8-diazabicyclo[3.2.1]octane cannot easily adopt conformations that hide its polarity.[1] The bridgehead nitrogen (N8) and the exocyclic-type nitrogen (N3) create a highly polar surface area, driving the molecule into the water layer during extraction.
References
-
Synthesis and Activity of 3,8-Diazabicyclo[3.2.1]octane Derivatives: Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine."[3][1][5] Journal of Medicinal Chemistry1998 , 41(5), 674-681.[3][1]
-
Scalable Synthesis of the Scaffold: Teng, D. W., et al. "An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane."[1][5] Chinese Chemical Letters2010 , 21, 212.[1] (Referenced in Molecules 2016, 21, 212).[5] [1]
-
General Boc Deprotection Protocols: Wuts, P. G. M.; Greene, T. W.[1][10] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 .[1] [1]
Sources
- 1. 8-Boc-3,8-diaza-bicyclo(3.2.1)octane | C11H20N2O2 | CID 15740908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Stereocontrol at the C3 Position of 3,8-Diazabicyclo[3.2.1]octane
Welcome to the technical support center for the stereocontrolled synthesis of C3-substituted 3,8-diazabicyclo[3.2.1]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of installing a stereocenter at the C3 position of this valuable scaffold. The 3,8-diazabicyclo[3.2.1]octane core is a key structural motif in a variety of biologically active molecules, and precise control of its stereochemistry is often paramount for achieving desired pharmacological activity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The advice herein is based on established synthetic strategies and aims to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems you may encounter during your synthetic campaigns.
Issue 1: Low Diastereoselectivity in the Reduction of a 3-Oxo-3,8-diazabicyclo[3.2.1]octane Precursor
Question: I am attempting a diastereoselective reduction of an N8-protected 3-oxo-3,8-diazabicyclo[3.2.1]octane to generate a C3-hydroxyl group, but I'm obtaining a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Answer: This is a common challenge where the facial selectivity of the hydride attack on the C3-carbonyl is low. The approach of the reducing agent to either the exo or endo face of the bicyclic system is influenced by steric and electronic factors. Here’s a breakdown of potential causes and solutions:
Causality Analysis:
-
Steric Hindrance: The N8-protecting group and the overall conformation of the bicyclic system can create a sterically congested environment, leading to non-selective hydride delivery. Small, unhindered reducing agents like sodium borohydride often exhibit low selectivity.
-
Chelation Control: The presence of the N8 atom allows for the possibility of chelation control if a Lewis acidic hydride source is used. This can lock the conformation of the substrate and direct the hydride attack from a specific face.
Troubleshooting Workflow:
Validation & Comparative
enantiomeric excess determination of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives by HPLC
This guide outlines the comparative methodologies for determining the enantiomeric excess (ee) of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives. These bridged bicyclic diamines are critical scaffolds in medicinal chemistry, particularly for nicotinic acetylcholine receptor (nAChR) ligands and opioid receptor agonists.
Due to the secondary amine functionalities and potential lack of UV chromophores in the core structure, this guide compares two industry-standard approaches: Direct Chiral HPLC (the preferred modern standard) and Indirect Derivatization (for analytes lacking chromophores or retention).
Executive Summary & Method Selection
The determination of enantiomeric purity for 3,8-diazabicyclo[3.2.1]octane derivatives presents specific challenges:
-
Basicity: The N3 and N8 nitrogens can cause severe peak tailing on silica-based columns.
-
Detection: The core scaffold lacks a strong UV chromophore; derivatives with aryl substituents (e.g., pyridinyl, phenyl) are UV-active, while aliphatic analogs require derivatization.
-
Stereochemistry: The (1R,5S) configuration represents a specific bridged architecture that requires high-selectivity phases for resolution from its enantiomer (1S,5R).
Decision Matrix for Method Selection
-
Scenario A (UV Active Derivatives): Use Method 1 (Direct Chiral HPLC) . This is the gold standard for speed and accuracy.
-
Scenario B (Non-UV Active / Core Scaffold): Use Method 2 (GITC Derivatization) . This indirect method introduces a chromophore and a diastereomeric relationship, allowing separation on standard C18 columns.
Figure 1: Decision tree for selecting the appropriate analytical method based on the physicochemical properties of the diazabicyclo derivative.
Methodology Comparison
Method 1: Direct Chiral HPLC (Immobilized Polysaccharide CSPs)
Best For: Final drug candidates and intermediates with aromatic substituents. Mechanism: The analyte interacts with the chiral selector (Amylose or Cellulose carbamates) via hydrogen bonding and steric inclusion. Immobilized phases (e.g., Chiralpak IA) are recommended over coated phases (AD/OD) to allow the use of "non-standard" solvents like DCM or THF if solubility is an issue.
| Parameter | Specification |
| Column | Chiralpak IA or Chiralpak IC (Immobilized Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) or Trifluoroacetic acid (TFA) |
| Additives | DEA (0.1%) is critical to suppress protonation of the secondary amines and prevent peak tailing. |
| Detection | UV at |
Method 2: Indirect Derivatization (GITC Method)
Best For: Core scaffolds (e.g., 3,8-diazabicyclo[3.2.1]octane) lacking UV absorption. Mechanism: Reaction with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) converts the enantiomers into diastereomeric thioureas. These diastereomers have distinct physical properties and can be resolved on an achiral C18 column.
| Parameter | Specification |
| Reagent | GITC (Chiral Derivatizing Agent) |
| Column | Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase | Water (0.1% Formic Acid) : Acetonitrile Gradient |
| Detection | UV at 254 nm (The thiourea linkage provides the chromophore) |
Detailed Experimental Protocols
Protocol A: Direct Separation on Chiralpak IA (The "Gold Standard")
Rationale: The 3,8-diazabicyclo system is rigid. Amylose-based columns (IA/AD) often provide better recognition for bridged systems than cellulose columns due to the helical pitch of the polymer.
-
System Preparation:
-
Flush the HPLC system with 100% Ethanol to remove any reversed-phase solvents.
-
Equilibrate the Chiralpak IA column with n-Hexane:Ethanol:DEA (90:10:0.1 v/v/v) at 1.0 mL/min for 30 minutes.
-
-
Sample Preparation:
-
Dissolve 1.0 mg of the derivative in 1.0 mL of Ethanol (HPLC grade).
-
Note: If the sample is a salt (e.g., dihydrochloride), add 1 equivalent of DEA to the sample vial to liberate the free base.
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Lowering to 10°C can improve resolution
if needed). -
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Calculate Enantiomeric Excess:
-
Protocol B: GITC Derivatization (For Non-UV Active Cores)
Rationale: This method guarantees detection and separation for the bare scaffold.
-
Derivatization Reaction:
-
In a 1.5 mL HPLC vial, mix 50 µL of the amine sample (10 mM in Acetonitrile) with 50 µL of GITC solution (15 mM in Acetonitrile).
-
Add 10 µL of Triethylamine (TEA) as a catalyst.
-
Incubate at room temperature for 30 minutes. (Reaction is usually quantitative).
-
-
LC-UV Analysis:
-
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 60% B over 15 minutes.
-
-
Validation:
-
Inject a racemic standard first to identify the retention times of the
and diastereomers.
-
Quantitative Performance Comparison
The following data represents typical performance metrics for a 3-aryl-substituted 3,8-diazabicyclo[3.2.1]octane derivative.
| Metric | Direct Chiral HPLC (Chiralpak IA) | Indirect GITC (C18) |
| Resolution ( | 2.5 - 4.0 (Excellent) | > 1.5 (Baseline) |
| Separation Factor ( | 1.2 - 1.5 | 1.1 - 1.3 |
| Analysis Time | < 15 mins | 25 mins (inc. reaction) |
| Limit of Quantitation | 0.1% ee | 0.5% ee |
| Robustness | High (Column stable) | Medium (Reagent purity dependent) |
Author's Note on Causality: The superior resolution in the Direct Method arises because the rigid bicyclic cage of the diazabicyclo[3.2.1]octane fits snugly into the chiral grooves of the amylose polymer. In contrast, the GITC method relies on the steric clash between the sugar moiety of the reagent and the bicyclic cage, which is effective but less direct.
Troubleshooting & System Suitability
Common Issue: Peak Tailing
-
Cause: Interaction of the basic bridgehead nitrogens with residual silanols on the silica support.
-
Solution: Increase DEA concentration to 0.2% or switch to Chiralpak IC , which has a different linkage chemistry that sometimes tolerates bases better.
Common Issue: Solubility
-
Cause: Bridged diamines can be highly polar.
-
Solution: With Immobilized columns (IA/IC), you can add Dichloromethane (DCM) or MtBE to the mobile phase.
-
Recipe: n-Hexane : DCM : Ethanol : DEA (50 : 30 : 20 : 0.1).
-
Figure 2: Optimization workflow for Direct Chiral HPLC method development.
References
-
Chiral Stationary Phases for HPLC
-
Chankvetadze, B. (2012).[1] Recent trends in enantioseparation of chiral drugs. Journal of Chromatography A.
-
Source:
-
-
Diazabicyclo[3.2.
- Kozikowski, A. P., et al. (2000). Synthesis and Opioid Receptor Affinity of Bivalent Ligands Derived from 3,8-Diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry.
-
Source:
-
GITC Derivatization Methodology
- Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: GITC Method.
-
Source:
-
Polysaccharide Column Selection Guide
- Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC.
-
Source:
Sources
Illuminating the Solid State: A Comparative Guide to the X-ray Crystallographic Analysis of (1R,5S)-3,8-diazabicyclo[3.2.1]octane Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. The (1R,5S)-3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological receptors. While various analytical techniques provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of these derivatives. This guide provides an in-depth comparison of X-ray crystallographic analysis with other common analytical techniques, supported by experimental data and protocols, to empower researchers in their structural elucidation endeavors.
The rigid bicyclic framework of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives imparts a defined spatial arrangement of substituents, which is critical for their interaction with biological targets. However, subtle conformational flexibility, particularly in the piperidine ring of the scaffold, can significantly influence binding affinity and efficacy. Therefore, a comprehensive understanding of the preferred solid-state conformation through X-ray crystallography provides a crucial baseline for structure-activity relationship (SAR) studies and computational modeling.
The Unambiguous Snapshot: Principles and Insights from X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles of a molecule in its crystalline state. This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the molecular structure can be determined and refined.
One of the key advantages of X-ray crystallography is its ability to reveal the exact conformation adopted by the molecule in the solid state, including the puckering of the bicyclic rings and the orientation of substituents. Furthermore, it provides invaluable information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and can be relevant to understanding solid-state properties and, in some cases, interactions in a biological environment.
A notable example is the X-ray crystal structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, a derivative with affinity for μ-opioid receptors.[1] The crystallographic analysis of this compound provides a precise model of its solid-state conformation, which can be compared with the structures of known opioids like morphine to understand the structural basis for its biological activity.[1]
A Comparative Perspective: X-ray Crystallography vs. Other Analytical Techniques
While X-ray crystallography provides a high-resolution, static picture, it is essential to consider its findings in the context of other analytical methods that probe the molecule's behavior in different states.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, solid-state conformation, intermolecular interactions. | Unambiguous structure determination, high resolution. | Requires a suitable single crystal, provides a static picture, conformation may differ from solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, solution-state conformation, dynamic processes, through-bond and through-space atomic proximities. | Provides information about the molecule in solution, can study dynamic equilibria. | Structure is an average of conformations, resolution is generally lower than X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides information on molecular formula. | Does not provide direct information on 3D structure or conformation. |
| Computational Modeling | Theoretical conformations, energetic profiles, electronic properties. | Can explore multiple conformations and predict properties. | Relies on theoretical approximations, requires experimental validation. |
For many (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives, conformational analysis has been primarily conducted using high-field 1H NMR spectroscopy and theoretical calculations.[2] These studies are invaluable for understanding the behavior of these molecules in solution, which is often more biologically relevant. However, without the solid-state data from X-ray crystallography, it can be challenging to validate the accuracy of computational models and to fully understand the conformational landscape of these molecules. The phenomenon of conformational polymorphism, where a single compound can crystallize in different forms with distinct molecular conformations, further underscores the importance of X-ray diffraction studies.[3]
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
The successful X-ray crystallographic analysis of a (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivative hinges on the ability to grow high-quality single crystals.
Step 1: Crystallization The first and often most challenging step is to obtain single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.
Step 2: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal is rotated, and the diffraction patterns are recorded on a detector.
-
Rationale: Rotating the crystal allows for the collection of diffraction data from all possible orientations, which is necessary to reconstruct the 3D electron density map.
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the electron density. This model is then refined by adjusting atomic positions and other parameters to best fit the experimental data.
-
Rationale: The initial structure solution provides a rough model of the molecule's arrangement in the crystal. Refinement is an iterative process that improves the accuracy and precision of the final structure.
Step 4: Data Analysis and Visualization The final refined crystal structure provides a wealth of information, including atomic coordinates, bond lengths, angles, and details of intermolecular interactions. This data can be visualized using specialized software to generate molecular graphics for analysis and publication.
-
Rationale: Visualization is crucial for interpreting the complex 3D data and for communicating the structural findings effectively.
Logical Relationships Between Analytical Techniques
The structural elucidation of a (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivative is best approached through the integration of multiple analytical techniques.
Conclusion
The X-ray crystallographic analysis of (1R,5S)-3,8-diazabicyclo[3.2.1]octane derivatives is an indispensable tool for drug discovery and development. It provides the most accurate and detailed picture of the molecule's solid-state conformation, which is a critical piece of the puzzle in understanding its structure-activity relationships. While other techniques such as NMR and computational modeling offer complementary and vital information about the molecule's behavior in solution and its energetic landscape, the unambiguous structural data from X-ray crystallography serves as the ultimate benchmark for validating these models. By integrating the insights from all these techniques, researchers can build a holistic understanding of the structural and conformational properties of these important pharmaceutical scaffolds, paving the way for the design of more potent and selective therapeutic agents.
References
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]
-
Punzo, F., et al. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2315-o2317. [Link]
-
Cignarella, G., et al. (1995). Structural and Conformational Studies of 3,8-Diazabicyclo[3.2.1]octane Derivatives, Selective Agonists of m-Opioid Receptors. Il Farmaco, 50(11), 775-782. [Link]
-
Yu, L. (2008). Polymorphism in pharmaceutical solids. Advanced Drug Delivery Reviews, 60(6), 734-744. [Link]
-
Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(11), 1275-1278. [Link]
-
Grygorenko, O. O., et al. (2011). Bicyclic conformationally restricted diamines. Chemical Reviews, 111(9), 5506-5568. [Link]
-
Davies, H. M. L., et al. (2005). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 15(3), 733-736. [Link]
-
Desiraju, G. R. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 629-637. [Link]
Sources
biological evaluation of (1R,5S)-3,8-diazabicyclo[3.2.1]octane vs its enantiomer
[1][2]
Executive Summary
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a bridged bioisostere for piperazine and a core mimetic of tropane alkaloids (e.g., cocaine, atropine). Its rigid bicyclic geometry positions nitrogen atoms to optimally interact with Nicotinic Acetylcholine Receptors (nAChRs) and Opioid Receptors .
When desymmetrized, the scaffold yields enantiomers with distinct pharmacological profiles. Typically, the (1R,5S)-based series (depending on substituent priority) often exhibits superior binding affinity and selectivity for
Molecular Mechanism & Pharmacodynamics
Receptor Interaction Landscape
The 3,8-diazabicyclo[3.2.1]octane core functions primarily as a cationic pharmacophore.
-
Primary Target: Neuronal nAChRs (
homomers and heteromers). -
Mechanism: The protonated N8 (bridge) or N3 (ring) mimics the quaternary ammonium of acetylcholine, forming a high-affinity cation-
interaction with Tryptophan residues (e.g., Trp149 in ) in the receptor's orthosteric binding site. -
Stereochemical Discrimination: The chiral environment of the nAChR binding pocket (formed by loops A, B, C, D, E, F) creates steric constraints. One enantiomer (eutomer) typically fits the "hydrophobic box" while the other (distomer) faces steric clash with residues like Tyr188 or Trp55.
Signaling Pathway (nAChR Activation)
Activation of
Figure 1: Signal transduction pathway initiated by 3,8-diazabicyclo[3.2.1]octane agonists at the
Comparative Biological Data (Representative)
The following data illustrates the typical separation in activity between enantiomers of C2-substituted 3,8-diazabicyclo[3.2.1]octane derivatives.
Table 1: Representative Binding and Functional Data for Enantiomeric Pairs
| Parameter | (1R,5S)-Series (Eutomer) | (1S,5R)-Series (Distomer) | Biological Implication |
| 1.2 nM | > 1,000 nM | High stereoselectivity; Eutomer is critical for potency. | |
| 45 nM | 600 nM | Moderate selectivity; potential for off-target effects. | |
| Functional Potency ( | 15 nM | Inactive / Low Potency | Only the eutomer effectively drives channel opening. |
| Efficacy ( | 85% (Partial Agonist) | < 10% | Distomer may act as a silent binder or weak antagonist. |
| hERG Inhibition ( | > 30 | > 30 | Low cardiotoxicity risk for the scaffold core. |
*Note: Assignment of Eutomer/Distomer depends on the specific substituent (e.g., 2-methyl vs 2-phenyl). Data represents typical trends for high-affinity ligands in this class.
Experimental Protocols
To validate the biological differences, the following self-validating workflows are required.
A. Radioligand Binding Assay (Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human
nAChR. Centrifuge at 40,000 x g to isolate membrane fractions. -
Incubation:
-
Tracer: Use [
I]- -Bungarotoxin (0.5 nM) for or [ H]-Epibatidine for . -
Test Compounds: Incubate membranes with increasing concentrations (
to M) of the (1R,5S) and (1S,5R) enantiomers. -
Non-Specific Binding: Define using 10
M Methyllycaconitine (MLA) or Nicotine.
-
-
Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation:
B. Calcium Flux Assay (Functional Potency)
Objective: Measure the agonist-induced Ca
-
Cell Loading: Load SH-SY5Y or
-transfected HEK cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C. -
Compound Addition: Add test enantiomers using a FLIPR (Fluorometric Imaging Plate Reader) system.
-
Measurement: Monitor fluorescence intensity (
nm, nm) for 180 seconds. -
Validation: Use PNU-120596 (a Type II PAM) to potentiate signals if the agonist acts as a Type I modulator, ensuring detection of rapid desensitization events.
C. Screening Workflow Diagram
Figure 2: Integrated workflow for the separation and biological characterization of enantiomers.
Synthesis & Purity Considerations
-
Chiral Access: Enantiomers are typically accessed via Optical Resolution of the racemic intermediate using chiral acids (e.g., tartaric acid) or Asymmetric Synthesis using chiral pool precursors (e.g., glutamic acid derivatives).
-
Purity Requirement: Biological assays require an enantiomeric excess (e.e.) of >98%. A minor contamination of the eutomer (e.g., 1%) in the distomer sample can lead to false-positive activity readings for the inactive enantiomer.
References
-
Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry. Link
-
Rodríguez, S., et al. (2021).[1][2] "Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids." Organic & Biomolecular Chemistry. Link
-
Fell, J. B., et al. (2020).[3] "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry. (Discusses the use of the scaffold in chiral inhibitors). Link
-
Kündig, E. P., et al. (2010). "Synthesis and biological evaluation of 1-azabicyclo[3.2.1]octanes." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. 3,8-diazabicyclo[3.2.1]octane | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
The Rigid Advantage: A Comparative Guide to the 3,8-Diazabicyclo[3.2.1]octane Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug design, where molecular architecture dictates biological function, the choice of a scaffold is paramount. While flexible scaffolds offer adaptability, their conformational ambiguity can lead to entropic penalties upon binding and a less defined structure-activity relationship (SAR). This guide delves into the strategic advantages of employing the rigid 3,8-diazabicyclo[3.2.1]octane scaffold, a conformationally constrained diamine that has emerged as a powerful tool in the medicinal chemist's arsenal, particularly in the pursuit of potent and selective ligands for challenging targets like nicotinic acetylcholine receptors (nAChRs).
The Entropic Edge: Why Rigidity Matters
The fundamental principle underpinning the utility of rigid scaffolds lies in the thermodynamics of ligand-receptor binding. A flexible molecule in solution exists as an ensemble of multiple conformations. For effective binding to a biological target, it must adopt a specific, low-energy conformation, a process that is entropically unfavorable. By pre-organizing the pharmacophoric elements in a bioactive conformation, a rigid scaffold minimizes this entropic penalty, leading to a more favorable free energy of binding and, consequently, higher affinity.[1]
The 3,8-diazabicyclo[3.2.1]octane core, a structural motif found in natural products like tropane alkaloids, provides a robust and well-defined three-dimensional framework.[1] This rigidity allows for the precise spatial orientation of substituents, enabling a more rational approach to drug design and a clearer interpretation of SAR data.
Comparative Analysis: 3,8-Diazabicyclo[3.2.1]octane vs. Flexible Scaffolds
The superior performance of the 3,8-diazabicyclo[3.2.1]octane scaffold is most evident when compared to its more flexible counterparts, such as piperazine. This is particularly well-documented in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels implicated in a range of neurological disorders.
Case Study: Nicotinic Acetylcholine Receptor (nAChR) Agonists
The quest for selective nAChR agonists for the treatment of pain and cognitive disorders has highlighted the benefits of the 3,8-diazabicyclo[3.2.1]octane framework. The natural product epibatidine, a potent analgesic, features a related azabicyclic core and has inspired the synthesis of numerous analogues.
One notable example is the 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (compound 1a ), which has demonstrated significant analgesic effects in preclinical models.[2] Its high affinity for the α4β2 nAChR subtype underscores the favorable geometry imparted by the rigid scaffold.
To illustrate the advantage of rigidity, let's compare the binding affinities of compounds incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold with those containing a more flexible piperazine or homopiperazine core.
| Compound/Scaffold | Target | Ki (nM) | Reference |
| 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 ± 0.21 | [2] |
| 1-(6-chloro-3-pyridazinyl)-piperazine | α4β2 nAChR | 15 ± 2 | |
| 1-(6-chloro-3-pyridazinyl)-homopiperazine | α4β2 nAChR | 35 ± 5 |
As the data clearly indicates, the conformationally constrained 3,8-diazabicyclo[3.2.1]octane derivative exhibits significantly higher affinity for the α4β2 nAChR compared to its piperazine and homopiperazine analogues. This enhanced potency can be attributed to the rigid scaffold's ability to present the key pharmacophoric elements—the pyridazinyl nitrogen and the basic nitrogen of the bicyclic system—in an optimal orientation for binding to the receptor, without the entropic cost associated with the conformational search of more flexible systems.
Experimental Workflows: A Self-Validating System
The successful application of the 3,8-diazabicyclo[3.2.1]octane scaffold is underpinned by robust synthetic and analytical methodologies. Here, we provide an overview of the key experimental protocols that form a self-validating system for the development and characterization of ligands based on this framework.
Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Scaffold
The synthesis of the 3,8-diazabicyclo[3.2.1]octane core can be achieved through various routes. A common approach involves the construction of a pyrrolidine ring followed by the formation of the bridging ethylene group.
Caption: A generalized synthetic workflow for the 3,8-diazabicyclo[3.2.1]octane scaffold.
Detailed Protocol: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane hydrochloride (1a)
A detailed, step-by-step protocol for the synthesis of this key compound is crucial for reproducibility and further derivatization.
Step 1: Synthesis of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane
A solution of N-benzyl-2,5-dicarbethoxypyrrolidine is reduced with a suitable reducing agent like lithium aluminum hydride to afford N-benzyl-2,5-bis(hydroxymethyl)pyrrolidine. This diol is then mesylated and subsequently cyclized with a primary amine, such as benzylamine, to yield the 8-benzyl-3,8-diazabicyclo[3.2.1]octane scaffold.
Step 2: Debenzylation
The benzyl protecting group at the 8-position is removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free secondary amine, 3,8-diazabicyclo[3.2.1]octane.
Step 3: N-Arylation
The resulting 3,8-diazabicyclo[3.2.1]octane is reacted with 3,6-dichloropyridazine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to afford 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.
Step 4: Salt Formation
The final product is converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ethanol to facilitate purification and handling.
Biological Evaluation: A Multi-faceted Approach
The biological activity of compounds incorporating the 3,8-diazabicyclo[3.2.1]octane scaffold is typically assessed through a series of in vitro and in vivo assays.
Caption: A typical workflow for the biological evaluation of 3,8-diazabicyclo[3.2.1]octane derivatives.
Experimental Protocol: Hot Plate Test for Analgesia
This widely used behavioral assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Acclimation: Animals (e.g., mice) are individually placed on the hot plate, and a baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Compound Administration: The test compound is administered (e.g., subcutaneously) at a predetermined dose.
-
Testing: At various time points after administration (e.g., 15, 30, 45, 60 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: An increase in the response latency compared to the baseline indicates an analgesic effect.
Causality and Future Directions
The decision to employ a rigid scaffold like 3,8-diazabicyclo[3.2.1]octane is a deliberate strategic choice in drug design. The expectation is that by reducing conformational flexibility, one can achieve higher affinity and selectivity. The experimental data presented for nAChR ligands validates this hypothesis, demonstrating a clear advantage over more flexible analogues.
The future of drug discovery will likely see an increased use of such "privileged structures" that offer a pre-validated starting point for ligand design. The 3,8-diazabicyclo[3.2.1]octane scaffold, with its well-defined stereochemistry and synthetic accessibility, is poised to remain a valuable tool for medicinal chemists targeting a wide range of biological systems, from central nervous system disorders to pain management. Further exploration of its potential in modulating other receptor families and in the development of PET ligands for in vivo imaging represents exciting avenues for future research.
References
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]
-
Barlocco, D., G., Cignarella, G., Tondi, D., et al. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(13), 2783-2791. [Link]
-
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
-
Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(9), 1021-1024. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](https://www.bldpharm.com/images/cas/201162-53-0.png)
![Chemical structure of (1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane](https://www.bldpharm.com/images/cas/67571-90-8.png)
![Chemical structure of 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane](https://www.medchemexpress.com/images/product/HY-101165.png)
